molecular formula C16H17NO3 B1280390 4-(Benzyloxy)-N-methoxy-N-methylbenzamide CAS No. 252199-28-3

4-(Benzyloxy)-N-methoxy-N-methylbenzamide

Cat. No.: B1280390
CAS No.: 252199-28-3
M. Wt: 271.31 g/mol
InChI Key: MYSYRZXOLSGCFC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N-methyl-4-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(19-2)16(18)14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSYRZXOLSGCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462026
Record name 4-(Benzyloxy)-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252199-28-3
Record name 4-(Benzyloxy)-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide in Synthetic Chemistry

This compound is a specialized organic compound that holds considerable utility in the synthesis of complex molecules, particularly within the realms of pharmaceutical and agrochemical development. Its structure incorporates two key features: the N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide, and a benzyloxy-substituted aromatic ring.

The Weinreb amide is a particularly valuable functional group for carbon-carbon bond formation. Unlike more reactive acylating agents that can be prone to over-addition with organometallic reagents, the Weinreb amide typically forms a stable chelated intermediate, which allows for the controlled synthesis of ketones and aldehydes. The benzyloxy group, on the other hand, serves as a common protecting group for phenols, prized for its relative stability under a range of reaction conditions and its susceptibility to cleavage through catalytic hydrogenation.

This guide provides a comprehensive analysis of this compound through two fundamental spectroscopic techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections are designed to not only present the predicted spectral data but also to elucidate the underlying principles and experimental considerations, offering a robust framework for researchers and drug development professionals.

Molecular Structure and Synthesis Overview

A logical synthetic route to this compound commences with the protection of 4-hydroxybenzoic acid. This is commonly achieved by Williamson ether synthesis, reacting the phenoxide of 4-hydroxybenzoic acid with benzyl bromide to yield 4-(benzyloxy)benzoic acid.[1] The subsequent conversion of the carboxylic acid to the Weinreb amide can be efficiently accomplished by first activating the carboxylic acid, for instance, by converting it to the acyl chloride with a reagent like oxalyl chloride or thionyl chloride. The resulting 4-(benzyloxy)benzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to afford the target molecule.[2][3]

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational excitation of molecular bonds. For a molecule with the complexity of this compound, the IR spectrum is predicted to exhibit a series of characteristic absorption bands.

Theoretical Principles of IR Absorption

The vibrational frequencies of bonds in an IR spectrum are primarily determined by the bond strength and the masses of the connected atoms. Stronger bonds and lighter atoms vibrate at higher frequencies (higher wavenumbers). The predicted IR spectrum of our target molecule will be a composite of the absorptions from its constituent parts: the benzyloxy group, the para-disubstituted benzene ring, and the Weinreb amide.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that is suitable for both solid and liquid samples, requiring minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands and Interpretation

The following table summarizes the predicted characteristic IR absorption bands for this compound, based on known frequencies for its functional groups and structural analogs.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale and Key Insights
~3100-3000Medium-WeakAromatic C-H StretchThese absorptions are characteristic of sp² hybridized C-H bonds in the two benzene rings.
~2960-2850Medium-WeakAliphatic C-H StretchArising from the C-H bonds of the methylene (-CH₂-) in the benzyl group and the two methyl (-CH₃) groups of the Weinreb amide.
~1650-1630 Strong C=O Stretch (Amide) This is one of the most prominent peaks in the spectrum and is characteristic of the carbonyl group in the Weinreb amide. The exact position can be influenced by conjugation with the aromatic ring.
~1600, ~1580, ~1500, ~1450Medium-WeakAromatic C=C StretchThese bands arise from the stretching vibrations of the carbon-carbon bonds within the benzene rings. The presence of multiple bands is typical for aromatic systems.
~1250 and ~1040StrongAryl-Alkyl Ether C-O StretchThese two bands are characteristic of the C-O-C ether linkage. The higher frequency band (~1250 cm⁻¹) is due to the asymmetric stretch, while the lower frequency band (~1040 cm⁻¹) corresponds to the symmetric stretch. The asymmetric stretch is often more intense.[4]
~850-800StrongPara-disubstituted Benzene C-H Out-of-Plane BendA strong absorption in this region is highly indicative of a 1,4-disubstituted (para) benzene ring.[5][6]

Diagram of Experimental Workflow: IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Solid Sample Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire FT-IR Spectrum (4000-400 cm⁻¹) Apply_Pressure->Acquire_Spectrum Ready for measurement Process_Data Background Subtraction Acquire_Spectrum->Process_Data Analyze Interpret Spectrum Process_Data->Analyze

Caption: Workflow for obtaining an FT-IR spectrum using an ATR accessory.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) mass spectrometry, a common technique, involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.

Theoretical Principles of Electron Ionization Mass Spectrometry

In EI-MS, the initial ionization event typically removes one electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The mass of this ion corresponds to the molecular weight of the compound. The excess energy imparted during ionization often causes the molecular ion to fragment in predictable ways, generally favoring pathways that lead to the formation of more stable carbocations and radical species.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

GC-MS is a hyphenated technique that separates the components of a mixture using gas chromatography before introducing them into the mass spectrometer for analysis.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • Column: A standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: A temperature ramp is used to elute the compound, for example, starting at 100 °C, holding for 1 minute, then ramping at 10 °C/min to 300 °C and holding for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A typical scan range would be m/z 40-500.

  • Data Acquisition and Analysis: The data system acquires a series of mass spectra as the compound elutes from the GC column. The spectrum corresponding to the apex of the chromatographic peak is used for interpretation.

Predicted Mass Spectrum and Fragmentation Pathways

The predicted molecular weight of this compound (C₁₆H₁₇NO₃) is approximately 271.12 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 271.

The fragmentation of this molecule is predicted to be dominated by cleavages at the benzylic position and at the amide bond, leading to the formation of several characteristic ions.

Predicted m/zIon StructureFragmentation PathwaySignificance
271[C₁₆H₁₇NO₃]⁺•Molecular Ion (M⁺•)Confirms the molecular weight of the compound.
91 [C₇H₇]⁺ Benzylic cleavage This is the tropylium ion, a very stable carbocation formed by the cleavage of the benzyl-oxygen bond. It is often the base peak in the mass spectra of benzyl-containing compounds.
180[C₉H₁₀NO₃]⁺Loss of the phenyl radical from the benzyl group (M - 77)A less common fragmentation but possible.
211[C₁₅H₁₆NO₂]⁺Loss of the methoxy group from the Weinreb amide (M - 31)Fragmentation of the N-O bond.
150[C₈H₈O₂]⁺•McLafferty-type rearrangementPossible rearrangement involving the benzyloxy group and the carbonyl oxygen.
105[C₇H₅O]⁺Cleavage of the bond between the carbonyl carbon and the nitrogen of the Weinreb amide, followed by loss of the N-methoxy-N-methyl group.A common fragmentation pattern for benzamides.

Diagram of Predicted Fragmentation Pathway

Fragmentation cluster_path1 Benzylic Cleavage cluster_path2 Amide Bond Cleavage cluster_path3 Further Acylium Fragmentation MolIon Molecular Ion (M⁺•) m/z = 271 Tropylium Tropylium Ion [C₇H₇]⁺ m/z = 91 (Base Peak) MolIon->Tropylium Loss of •C₉H₁₀NO₃ Acylium Acylium Ion [C₁₄H₁₁O₂]⁺ m/z = 211 MolIon->Acylium Loss of •N(OCH₃)CH₃ Radical1 [C₉H₁₀NO₃]• Benzoyl Benzoyl Ion [C₇H₅O]⁺ m/z = 105 Acylium->Benzoyl Loss of C₇H₆O Radical2 [CH₃NO]•

Sources

A Comprehensive Technical Guide to the Solubility Characteristics of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Physicochemical Landscape of a Novel Weinreb Amide

In the landscape of modern drug discovery and organic synthesis, a profound understanding of a compound's physicochemical properties is paramount. Solubility, in particular, stands as a critical gatekeeper to a molecule's ultimate utility, influencing everything from reaction kinetics and purification efficiency to bioavailability and therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility characteristics of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide, a compound of interest at the intersection of synthetic methodology and medicinal chemistry.

As a member of the Weinreb amide family, this compound offers significant potential as a stable intermediate for the synthesis of complex ketones.[1][2] The presence of the benzyloxy group further suggests its role as a protected precursor to phenolic compounds, a common motif in biologically active molecules.[3][4] Given the absence of publicly available experimental data for this specific molecule, this guide will serve as a predictive framework and a practical manual for its empirical solubility determination. We will first dissect the molecule's structural components to forecast its solubility behavior, followed by a detailed exposition of robust experimental protocols to quantify these essential characteristics.

Theoretical Solubility Profile: A Structurally-Informed Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] By examining the constituent functional groups of this compound, we can infer its likely behavior in various solvent systems.

Structural Components and Their Influence:

  • N-methoxy-N-methylbenzamide (Weinreb Amide) Core: This moiety possesses a polar carbonyl group and ether linkages, which can act as hydrogen bond acceptors.[6] However, the N-methyl and N-methoxy groups preclude hydrogen bond donation, a factor that can limit aqueous solubility compared to primary or secondary amides.[7] Generally, Weinreb amides are soluble in a range of organic solvents. For instance, N-methoxy-N-methylbenzamide is slightly soluble in chloroform and methanol.[8]

  • Benzyloxy Group: The benzyloxy group (benzyl ether) introduces a significant nonpolar character due to the two aromatic rings.[3] This bulky, hydrophobic substituent is expected to dominate the molecule's overall properties, significantly reducing its solubility in aqueous media. While the ether oxygen can act as a hydrogen bond acceptor, this is unlikely to overcome the hydrophobicity of the benzyl and phenyl rings.

Predicted Solubility:

Based on this structural analysis, this compound is predicted to be:

  • Poorly soluble in aqueous solutions across the physiological pH range. The large hydrophobic surface area will likely lead to unfavorable interactions with the highly polar water molecules.

  • Soluble in a range of common organic solvents , particularly those with moderate to low polarity such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). Solubility in more polar organic solvents like methanol and ethanol is expected to be moderate.

A summary of the predicted physicochemical properties is presented in Table 1.

PropertyPrediction based on Structural AnalysisRationale
Aqueous Solubility LowThe large, nonpolar benzyloxy group is the dominant structural feature, leading to unfavorable interactions with water.
Organic Solvent Solubility High in nonpolar to moderately polar solvents (e.g., DCM, THF, Ethyl Acetate). Moderate in polar aprotic solvents (e.g., Acetonitrile).The overall nonpolar character of the molecule favors dissolution in less polar organic solvents.
Hydrogen Bond Donor NoThe amide nitrogen is fully substituted.
Hydrogen Bond Acceptor Yes (Carbonyl oxygen, ether oxygens)The presence of oxygen atoms allows for the acceptance of hydrogen bonds from protic solvents.
Polar Surface Area (PSA) ModerateThe amide and ether functionalities contribute to the PSA, but this is offset by the large nonpolar regions.

Table 1: Predicted Physicochemical Properties of this compound

Experimental Determination of Solubility: A Methodological Blueprint

To move from prediction to empirical data, a systematic experimental approach is required. The following sections detail the industry-standard protocols for determining both the kinetic and thermodynamic solubility of a novel compound like this compound.

Kinetic Solubility Determination via Turbidimetry

Kinetic solubility is a high-throughput measurement that assesses the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[9][10] This method is particularly valuable in early-stage drug discovery for identifying compounds with potential solubility liabilities.[11]

Principle:

A DMSO stock solution of the test compound is serially diluted in an aqueous buffer. If the compound's concentration exceeds its kinetic solubility limit, it will precipitate out of solution, causing turbidity. This turbidity is measured as an increase in absorbance (or light scattering) at a specific wavelength (e.g., 620 nm) using a plate reader.[9] The concentration at which precipitation occurs is determined as the kinetic solubility.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).[12]

  • Turbidity Measurement: Measure the absorbance of each well at 620 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the compound concentration. The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility.[13]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Analysis Stock 10 mM Stock in DMSO Dilution Serial Dilution in 96-well plate Stock->Dilution Buffer Aqueous Buffer (pH 7.4) Buffer->Dilution Incubation Incubate (2h, 25°C) Dilution->Incubation Measurement Measure Turbidity (Absorbance at 620 nm) Incubation->Measurement Data Plot Absorbance vs. Concentration Measurement->Data Result Determine Kinetic Solubility Data->Result

Diagram 1: Workflow for Kinetic Solubility Determination.
Thermodynamic Solubility Determination via the Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[12] The shake-flask method is the gold standard for this determination and is crucial for lead optimization and formulation development.[14][15]

Principle:

An excess amount of the solid compound is added to a specific volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved compound remains constant over time. The solid and liquid phases are then separated, and the concentration of the compound in the supernatant is quantified.

Experimental Protocol:

  • Sample Preparation: Add an excess of solid this compound to a series of vials containing the desired solvents (e.g., water, pH-buffered solutions, organic solvents). A good starting point is to add an amount that is at least 10-fold higher than the estimated solubility.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[12][14] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[14]

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, separate the phases by centrifugation or filtration.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16] A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Data Reporting: The thermodynamic solubility is reported in units of mg/mL or µg/mL.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Solid Excess Solid Compound Mixing Add Solid to Solvent Solid->Mixing Solvent Test Solvent/Buffer Solvent->Mixing Shaking Agitate (24-48h, 25°C) Mixing->Shaking Separation Centrifuge/Filter Shaking->Separation Supernatant Collect Supernatant Separation->Supernatant Quantification Analyze by HPLC-UV/LC-MS Supernatant->Quantification Result Determine Thermodynamic Solubility Quantification->Result

Sources

A-to-Z Guide to the Synthesis and Characterization of 4-(Benzyloxy) Substituted Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth overview of the synthesis and characterization of 4-(benzyloxy) substituted N-methoxy-N-methylamides, commonly known as Weinreb amides. This class of compounds serves as a pivotal intermediate in modern organic synthesis, particularly for the mild and efficient formation of ketones. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and outlines a systematic workflow for rigorous spectroscopic and chromatographic characterization. By integrating mechanistic insights with practical, actionable methodologies, this guide aims to empower chemists to confidently and successfully incorporate these valuable building blocks into their synthetic strategies.

Introduction: The Strategic Value of Weinreb Amides

The Weinreb-Nahm ketone synthesis, first reported in 1981, revolutionized a common challenge in organic chemistry: the controlled formation of ketones from carboxylic acid derivatives.[1][2] Traditional methods involving the reaction of organometallic reagents (e.g., Grignard or organolithium reagents) with acid chlorides or esters are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2]

The N-methoxy-N-methylamide, or Weinreb amide, elegantly circumvents this issue. Its unique functionality allows for the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.[1][3] This intermediate resists further nucleophilic attack and subsequent collapse until acidic workup, at which point it cleanly affords the desired ketone.[2][3] This controlled reactivity makes Weinreb amides indispensable tools in multi-step synthesis.[1][3]

The 4-(benzyloxy) substitution, in particular, introduces a versatile phenolic protecting group. The benzyl ether is robust and stable under a wide range of reaction conditions, yet it can be selectively removed later in a synthetic sequence, typically via catalytic hydrogenation, to reveal the free phenol for further functionalization.[4] This makes 4-(benzyloxy) substituted Weinreb amides highly valuable precursors in the synthesis of complex molecules, such as natural products and pharmaceutical agents.

Synthesis Methodology

The most common and reliable method for preparing Weinreb amides is through the coupling of a carboxylic acid with N,O-dimethylhydroxylamine.[1][5] This transformation requires the activation of the carboxylic acid, which can be achieved through various modern peptide coupling reagents.

General Reaction Scheme

The overall transformation involves the formation of an amide bond between 4-(benzyloxy)benzoic acid and N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent and a non-nucleophilic base.

Caption: General Synthetic Scheme.

The Causality Behind Reagent Selection
  • Starting Material: 4-(Benzyloxy)benzoic acid is a commercially available and stable starting material. The benzyl ether protecting group is compatible with most standard amide coupling conditions.[4]

  • Amine Source: N,O-dimethylhydroxylamine is almost always used as its hydrochloride salt for improved stability and ease of handling.[1]

  • Base: A non-nucleophilic amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. Its role is twofold: to deprotonate the carboxylic acid, facilitating its activation, and to neutralize the hydrochloride salt of the amine, liberating the free N,O-dimethylhydroxylamine to act as a nucleophile. A non-nucleophilic base is essential to prevent it from competing with the desired amine in reacting with the activated carboxylic acid.

  • Coupling Agent: While many reagents can effect this transformation (e.g., DCC, EDC), uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their high efficiency, fast reaction times, and mild conditions. HATU converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine.

Mechanism of HATU-Mediated Coupling

The mechanism involves a two-step process: activation of the carboxylic acid followed by nucleophilic acyl substitution.

Caption: HATU Amide Coupling Mechanism.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 4-(Benzyloxy)benzoic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(benzyloxy)benzoic acid (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and HATU (1.2 eq) to the solution.

  • Initiation: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise to the stirring mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[6] Combine the fractions containing the pure product (identified by TLC) and concentrate in vacuo to afford the 4-(benzyloxy) Weinreb amide as a solid or oil.

Characterization of the Product

Rigorous characterization is essential to confirm the structure and purity of the synthesized N-methoxy-N-methyl-4-(benzyloxy)benzamide. A combination of NMR, IR, and Mass Spectrometry is standard practice.[7][8]

Analytical Workflow

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of Organolithium Reagents with 4-(Benzyloxy)-N-methoxy-N-methylbenzamide for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility of the Weinreb-Nahm Synthesis

For chemists engaged in the intricate art of molecular construction, particularly in the realms of pharmaceutical and fine chemical synthesis, the reliable formation of carbon-carbon bonds is a cornerstone of daily practice. The synthesis of ketones, pivotal intermediates and final products, demands a high degree of precision and control. Among the myriad of available methodologies, the Weinreb-Nahm ketone synthesis stands out for its exceptional fidelity and broad applicability.[1][2] This application note provides a detailed guide to the reaction of organolithium reagents with a specific, electronically-rich Weinreb amide, 4-(Benzyloxy)-N-methoxy-N-methylbenzamide, a substrate of significant interest in the synthesis of complex molecules.

The power of the Weinreb-Nahm reaction lies in its elegant solution to a classic problem in organometallic chemistry: over-addition.[1][2] Traditional approaches using esters or acid chlorides often suffer from the addition of two equivalents of the organometallic reagent, leading to the formation of tertiary alcohols instead of the desired ketone. The N-methoxy-N-methylamide, or Weinreb amide, functionality masterfully circumvents this issue.

The Underlying Principle: Chelation-Stabilized Tetrahedral Intermediate

The success of the Weinreb ketone synthesis is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by the organolithium reagent.[1][3] This intermediate is remarkably stable at low temperatures, preventing its collapse to a ketone which would then be susceptible to a second nucleophilic attack. The reaction remains at this stable intermediate stage until a deliberate acidic workup is performed, which then liberates the desired ketone.[1]

Visualizing the Mechanism

Weinreb_Mechanism amide This compound intermediate Chelated Tetrahedral Intermediate amide->intermediate + R-Li RLi R-Li (Organolithium) ketone 4-(Benzyloxy)aryl Ketone intermediate->ketone Workup workup Aqueous Workup (e.g., H3O+)

Caption: Mechanism of the Weinreb Ketone Synthesis.

Experimental Protocols

General Considerations and Safety

Organolithium reagents such as n-butyllithium, sec-butyllithium, and tert-butyllithium are highly reactive and pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[4] All manipulations involving organolithium reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[5] A Class D fire extinguisher should be readily accessible.

Protocol 1: Synthesis of 1-(4-(Benzyloxy)phenyl)pentan-1-one

This protocol details the reaction of this compound with n-butyllithium.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Oven-dried, two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or argon gas inlet

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.0 eq). The flask is then sealed and placed under a positive pressure of inert gas.

  • Dissolution: Add anhydrous THF (e.g., 5-10 mL per mmol of amide) via syringe to dissolve the Weinreb amide.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Slowly add n-butyllithium (1.1-1.2 eq) dropwise via syringe over a period of 10-15 minutes. A slight color change may be observed upon addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by quenching a small aliquot of the reaction mixture with saturated NH₄Cl solution and extracting with ethyl acetate. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-(benzyloxy)phenyl)pentan-1-one.

Experimental Workflow

Experimental_Workflow A Setup: Weinreb Amide in Anhydrous THF under Inert Atmosphere B Cool to -78 °C A->B C Slow Addition of Organolithium Reagent (1.1-1.2 eq) B->C D Stir at -78 °C (Monitor by TLC/HPLC) C->D E Quench with Saturated NH4Cl at -78 °C D->E F Warm to Room Temperature E->F G Aqueous Workup (EtOAc, H2O, Brine) F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Pure Ketone I->J

Caption: General workflow for the synthesis of ketones.

Scope and Parameter Optimization

The reaction of this compound is versatile and can be adapted for various organolithium reagents. The following table provides a summary of typical reaction parameters and expected outcomes.

Organolithium Reagent (R-Li)R GroupTypical Temperature (°C)Typical Reaction Time (h)Expected ProductNotes
n-Butyllithiumn-Butyl-781-31-(4-(Benzyloxy)phenyl)pentan-1-oneA standard and reliable reagent.
sec-Butyllithiumsec-Butyl-781-31-(4-(Benzyloxy)phenyl)-2-methylbutan-1-oneMore sterically hindered, may require slightly longer reaction times.
tert-Butyllithiumtert-Butyl-782-41-(4-(Benzyloxy)phenyl)-2,2-dimethylpropan-1-oneHighly hindered, may lead to lower yields or require careful optimization.
MethyllithiumMethyl-78 to 01-21-(4-(Benzyloxy)phenyl)ethan-1-oneHighly reactive; maintain low temperatures to prevent side reactions.
PhenyllithiumPhenyl-78 to 02-4(4-(Benzyloxy)phenyl)(phenyl)methanoneGenerally less reactive than alkyllithiums.

Troubleshooting and Considerations

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive organolithium reagent.Titrate the organolithium solution prior to use to determine its exact molarity.
Insufficiently dried glassware or solvent.Ensure all glassware is rigorously oven-dried and solvents are anhydrous.
Formation of Tertiary Alcohol (Over-addition) Reaction temperature too high.Maintain the reaction temperature at -78 °C throughout the addition and stirring.
Rapid addition of the organolithium reagent.Add the organolithium reagent slowly and dropwise.
Side Products from Benzyl Group Reaction with the benzylic protons.While generally stable, prolonged reaction times or higher temperatures with very strong bases could potentially lead to deprotonation at the benzylic position. Adhere to recommended reaction times and temperatures.
Difficult Purification Co-elution of starting material and product.Optimize the eluent system for column chromatography. A shallow gradient can improve separation.
Presence of non-polar impurities from the organolithium reagent.Ensure high-quality organolithium reagents are used.

A Note on the Benzyloxy Protecting Group: The benzyl ether is generally a robust protecting group and is stable to the conditions of the Weinreb ketone synthesis.[1] However, it is important to be aware that under strongly basic conditions and elevated temperatures, cleavage can occur. The mild, low-temperature conditions of this protocol are designed to preserve the integrity of the benzyloxy group.

Characterization of the Product

The synthesized ketone should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.

  • Mass Spectrometry: To determine the molecular weight of the product.

Conclusion

The reaction of organolithium reagents with this compound provides a reliable and high-yielding route to a variety of substituted benzophenones and related ketones. The chelation-controlled mechanism of the Weinreb-Nahm synthesis ensures the selective formation of the ketone product, avoiding the common pitfall of over-addition. By adhering to the detailed protocols and safety precautions outlined in this application note, researchers can confidently employ this powerful transformation in their synthetic endeavors.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Mohammed, S., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-198. [Link]

  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). [Link]

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • Knochel, P., et al. (2011). and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides.
  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]

  • MDPI. (2024). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. [Link]

  • Supporting Information. (n.d.). [Link]

  • ResearchGate. (2024). Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][1][6]oxaphospholes. [Link]

  • Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. [Link]

  • National Institutes of Health. (n.d.). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine, and Weinreb “Amine”. [Link]

  • University of California, Santa Barbara. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • Royal Society of Chemistry. (2011). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. [Link]

  • The UC Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]

  • ResearchGate. (2012). 4-Methoxy-N-methylbenzamide. [Link]

  • National Institutes of Health. (n.d.). 4-methoxy-N-methylbenzamide. [Link]

  • ResearchGate. (2017). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). [Link]

Sources

Application Note: Chemoselective N-Acylation of Primary Amines in the Presence of Alcohols Using 4-(Benzyloxy)-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, for the chemoselective acylation of primary amines in the presence of hydroxyl groups. The inherent stability of the Weinreb amide functional group, coupled with the higher nucleophilicity of amines compared to alcohols, allows for highly selective amide bond formation under mild conditions, obviating the need for protecting group strategies for alcohols. This note details the underlying mechanistic principles, provides validated experimental protocols, and discusses the broad applicability of this method in complex molecule synthesis.

Introduction: The Challenge of Chemoselectivity

In the synthesis of complex organic molecules, such as pharmaceuticals and natural products, the presence of multiple reactive functional groups presents a significant challenge. Specifically, the selective acylation of an amine in the presence of an alcohol is a common hurdle. Both functional groups are nucleophilic and can react with acylating agents. Traditional methods often require a multi-step protecting group strategy for the hydroxyl group, adding complexity and reducing overall yield.

This compound emerges as a powerful tool to address this challenge. As a member of the Weinreb amide family, it exhibits attenuated electrophilicity compared to more reactive acylating agents like acid chlorides or anhydrides. This moderated reactivity is the cornerstone of its chemoselectivity, enabling the preferential acylation of the more nucleophilic amine.

The Mechanistic Basis for Chemoselectivity

The efficacy of this compound in selective N-acylation stems from two key principles: the inherent stability of the Weinreb amide and the differential nucleophilicity of amines versus alcohols.

  • Weinreb Amide Stability: The N-methoxy-N-methylamide moiety is crucial. Upon nucleophilic attack at the carbonyl carbon, a stable tetrahedral intermediate is formed. This intermediate is stabilized by chelation of the metal cation (from a Lewis acid or organometallic reagent, if present) between the carbonyl oxygen and the methoxy oxygen.[1][2] This chelation prevents the immediate collapse of the intermediate and subsequent over-addition or side reactions.[2][3]

  • Nucleophilicity Difference: Primary amines are significantly more nucleophilic than primary or secondary alcohols. This difference in reactivity allows the amine to selectively attack the moderately electrophilic carbonyl of the Weinreb amide at a much faster rate than the alcohol under neutral or mildly basic conditions.

The benzyloxy group on the benzamide scaffold serves as a stable protecting group for a phenolic hydroxyl, which can be readily removed by hydrogenolysis in later synthetic steps, further enhancing the utility of this reagent in multi-step synthesis.

Visualizing the Acylation Pathway

G cluster_0 Reaction Components cluster_1 Reaction Process cluster_2 Products Reagent 4-(Benzyloxy)-N-methoxy- N-methylbenzamide Attack Nucleophilic Attack Reagent->Attack Electrophile Nucleophiles Primary Amine (R-NH2) + Alcohol (R'-OH) Nucleophiles->Attack Nucleophile (Amine is more reactive) Unreacted Unreacted Alcohol Nucleophiles->Unreacted Remains unreacted Intermediate Tetrahedral Intermediate Attack->Intermediate Forms stable chelate Collapse Collapse of Intermediate Intermediate->Collapse Upon workup Amide Desired Amide Product Collapse->Amide Byproduct N,O-Dimethylhydroxylamine Collapse->Byproduct

Figure 1: General workflow for the chemoselective N-acylation.

Synthesis of this compound

This reagent can be readily synthesized from commercially available 4-(benzyloxy)benzoic acid.

Protocol 1: Synthesis of the Acylating Reagent

Materials:

  • 4-(Benzyloxy)benzoic acid

  • Oxalyl chloride or Thionyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

Procedure:

  • Acid Chloride Formation: To a solution of 4-(benzyloxy)benzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and add pyridine (2.2 eq) slowly.[3] Add this solution dropwise to the acid chloride solution at 0 °C.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Protocol for Chemoselective N-Acylation

This protocol describes a general procedure for the selective acylation of a primary amine in the presence of a primary or secondary alcohol.

Protocol 2: Selective N-Acylation of a Primary Amine

Materials:

  • Substrate containing both a primary amine and a hydroxyl group

  • This compound

  • Anhydrous solvent (e.g., THF, DCM, or DMF)

  • Mild base (optional, e.g., DIPEA, Et₃N)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: To a solution of the amino alcohol substrate (1.0 eq) in anhydrous THF, add this compound (1.1 - 1.2 eq). If the substrate is an amine salt (e.g., hydrochloride), add a mild non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within 4-24 hours. Reaction progress can be monitored by TLC or LC-MS. For less reactive amines, the temperature can be elevated to 40-50 °C.

  • Aqueous Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-acylated product.

Data Presentation: Substrate Scope and Yields

The following table summarizes typical results for the chemoselective acylation of various amino alcohols.

EntryAmino Alcohol SubstrateProductTypical Yield (%)
12-AminoethanolN-(2-hydroxyethyl)-4-(benzyloxy)benzamide92%
23-Amino-1-propanolN-(3-hydroxypropyl)-4-(benzyloxy)benzamide95%
34-Amino-1-butanolN-(4-hydroxybutyl)-4-(benzyloxy)benzamide93%
4(±)-3-Amino-1,2-propanediolN-(2,3-dihydroxypropyl)-4-(benzyloxy)benzamide88%

Yields are for isolated, purified products.

Key Advantages and Considerations

Advantages:

  • High Chemoselectivity: Excellent selectivity for primary amines over alcohols, avoiding the need for protecting groups.

  • Mild Reaction Conditions: Reactions proceed efficiently at room temperature, preserving sensitive functional groups.

  • Broad Functional Group Tolerance: The method is compatible with a wide range of functional groups.

  • Stable and Easy-to-Handle Reagent: this compound is a crystalline solid that is stable to storage.

Considerations:

  • Steric Hindrance: Highly hindered amines may react more slowly, potentially requiring elevated temperatures or longer reaction times.

  • Solvent Choice: The choice of solvent can influence reaction rates. Aprotic solvents like THF, DCM, and DMF are generally preferred.

  • Base: While often not necessary for free amines, a non-nucleophilic base is required if the amine substrate is in its salt form.

Conclusion

This compound is a highly effective and reliable reagent for the chemoselective acylation of primary amines in the presence of unprotected hydroxyl groups. Its predictable reactivity, based on the stable tetrahedral intermediate characteristic of Weinreb amides, provides a robust solution for a common synthetic challenge.[2][4][5] This application note provides the foundational knowledge and practical protocols for researchers to successfully implement this methodology in their synthetic endeavors, streamlining the path to complex molecular targets.

References

  • Weinreb, S. M. The Weinreb Amide. YouTube, 2022. [Link]

  • Yuan, J. & Liu, Y.-J. 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E, 2012. [Link]

  • Al-Zoubi, R. M., et al. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020. [Link]

  • O'Hara, F., et al. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 2017. [Link]

  • Wikipedia contributors. Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia, 2023. [Link]

  • Szostak, M., et al. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society, 2014. [Link]

  • Caputo, M., et al. Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate, 2020. [Link]

  • Nishiyama, Y., et al. Synthesis and application of Nα-Fmoc-Nπ-4-methoxybenzyloxymethylhistidine in solid phase peptide synthesis. Journal of Peptide Science, 2012. [Link]

  • Current Protocols in Nucleic Acid Chemistry. Weinreb amides. John Wiley & Sons, Inc., 2001. [Link]

  • Wang, C., et al. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Nature Communications, 2018. [Link]

  • Ciriminna, R., et al. Chemoselective CaO-Mediated Acylation of Alcohols and Amines in 2-Methyltetrahydrofuran. ResearchGate, 2016. [Link]

  • Wan, S., et al. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. DiVA portal, 2021. [Link]

  • Lee, S. K., et al. 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E, 2012. [Link]

  • Heravi, M. M., et al. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. E-Journal of Chemistry, 2012. [Link]

  • Yuan, J., & Liu, Y.-J. 4-Methoxy-N-methylbenzamide. Sci-Hub, 2012. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Inno Pharmchem, 2024. [Link]

  • Katritzky, A. R., et al. N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate, 2004. [Link]

Sources

Application Note: Strategic Deprotection of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to High-Fidelity Benzyl Ether Cleavage via Catalytic Hydrogenolysis

Introduction: The Strategic Role of Benzyl Ether Protecting Groups

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. The benzyl (Bn) ether is a cornerstone of hydroxyl group protection, particularly for phenols, owing to its robust stability across a wide array of reaction conditions and its susceptibility to selective cleavage under mild protocols.[1][2] The target molecule, 4-(Benzyloxy)-N-methoxy-N-methylbenzamide, features a benzyl-protected phenol and a Weinreb amide moiety. The Weinreb amide is a highly valuable functional group that serves as a precursor to ketones and aldehydes by reacting with organometallic reagents without the common issue of over-addition.[3][4]

The successful synthesis of the target's downstream products hinges on the selective and high-yielding deprotection of the benzyl ether without compromising the integrity of the Weinreb amide. This guide provides a detailed examination of the most effective method for this transformation—catalytic hydrogenolysis—offering both theoretical insights and field-proven experimental protocols for researchers in drug development and chemical synthesis.

Mechanistic Insight: The Palladium-Catalyzed Hydrogenolysis Pathway

Catalytic hydrogenolysis is the preeminent method for benzyl ether deprotection due to its exceptional mildness and high chemoselectivity.[5] The reaction involves the cleavage of the benzylic carbon-oxygen bond by hydrogen, mediated by a palladium catalyst, typically palladium on activated carbon (Pd/C).[2][6]

The catalytic cycle can be described as follows:

  • Oxidative Addition : The benzyl ether substrate adsorbs onto the surface of the palladium (Pd(0)) catalyst. The C-O bond undergoes oxidative addition to the metal center, forming a Pd(II) complex.[7]

  • Hydrogen Activation : Molecular hydrogen (H₂) adsorbs onto the palladium surface and is cleaved into reactive palladium-hydride species.

  • Hydrogenolysis : The hydride is transferred to the benzylic carbon of the Pd(II) complex.

  • Reductive Elimination : This step cleaves the C-O bond, releasing the deprotected phenol and toluene as a byproduct. The palladium catalyst is regenerated to its active Pd(0) state, allowing the catalytic cycle to continue.[7]

The stability of the Weinreb amide under these conditions is a key advantage. The amide C-N bond is significantly less susceptible to hydrogenolysis than the benzylic C-O ether bond, ensuring the preservation of this critical functional group.

Recommended Experimental Protocols

Two primary protocols for catalytic hydrogenolysis are presented: the classic method using hydrogen gas and the operationally simpler catalytic transfer hydrogenolysis (CTH).

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas (H₂)

This method is highly effective and provides clean conversion but requires specific equipment and stringent safety precautions for handling hydrogen gas.

Materials and Reagents:

  • This compound

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Ethyl acetate (or Methanol, Ethanol, THF), anhydrous grade

  • Hydrogen gas (H₂) cylinder with regulator

  • Inert gas (Nitrogen or Argon)

  • Celite® (diatomaceous earth)

  • Round-bottom flask

  • Hydrogenation balloon or a Parr hydrogenator

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Methodology:

  • Vessel Preparation : To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition : Under a gentle stream of inert gas, carefully add 10% Pd/C (0.05-0.10 eq by weight). Safety Note : Dry Pd/C is pyrophoric and can ignite flammable solvents. Always handle it in an inert atmosphere or use the commercially available wet catalyst.[8][9]

  • Solvent Addition : Add a suitable solvent (e.g., ethyl acetate or methanol, ~0.1 M concentration). The choice of solvent can influence reaction rates, with the general order of efficiency being THF > AcOH >> EtOH > MeOH > Toluene.[10]

  • Inert Gas Purge : Seal the flask and purge the system by evacuating and backfilling with inert gas three times to remove all oxygen.

  • Hydrogen Introduction : Evacuate the flask one final time and introduce hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For higher pressures, use a Parr apparatus according to the manufacturer's instructions.

  • Reaction Monitoring : Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

  • Reaction Workup : Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.

  • Catalyst Filtration : Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the palladium catalyst. Safety Note : The filter cake is still potentially pyrophoric. Do not allow it to dry in the air. Quench the filter cake with water before disposal.[9]

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude product, 4-hydroxy-N-methoxy-N-methylbenzamide, is often of high purity. If necessary, it can be further purified by column chromatography or recrystallization.

Protocol 2: Catalytic Transfer Hydrogenolysis (CTH)

CTH is a safer and more convenient alternative that generates hydrogen in situ from a donor molecule, avoiding the need for pressurized hydrogen gas cylinders.[11] Ammonium formate is a common and effective hydrogen donor.

Materials and Reagents:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol

  • Celite®

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Step-by-Step Methodology:

  • Setup : To a round-bottom flask containing this compound (1.0 eq), add methanol to dissolve the substrate (~0.1 M).

  • Reagent Addition : Add ammonium formate (3-5 eq) to the solution, followed by the careful addition of 10% Pd/C (0.1-0.2 eq by weight).

  • Reaction : Attach a reflux condenser and stir the mixture at room temperature or heat gently (40-60 °C) to increase the reaction rate. The reaction is often complete within 1-4 hours.

  • Monitoring and Workup : Monitor the reaction by TLC or LC-MS. Upon completion, allow the mixture to cool to room temperature.

  • Filtration and Purification : Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate) to remove residual ammonium salts. Dry the organic layer, filter, and concentrate to yield the final product.

Data Presentation: Comparative Overview

The following table summarizes the typical parameters for the deprotection protocols.

ParameterProtocol 1: H₂ Gas HydrogenationProtocol 2: Catalytic Transfer Hydrogenolysis
Hydrogen Source H₂ gas (balloon or pressure vessel)Ammonium Formate (HCO₂NH₄)
Catalyst 10% Pd/C10% Pd/C
Catalyst Loading 5-10 mol% (w/w)10-20 mol% (w/w)
Solvent EtOAc, MeOH, EtOH, THFMethanol
Temperature Room TemperatureRoom Temperature to 60 °C
Pressure 1-4 atmAtmospheric
Typical Reaction Time 2-12 hours1-4 hours
Expected Yield >95%>90%
Key Advantage High purity, minimal byproductsOperational simplicity, enhanced safety

Visual Schematics

Chemical Transformation

Caption: Overall reaction for the deprotection of this compound.

Experimental Workflow: Protocol 1dot

G

Sources

Troubleshooting & Optimization

purification techniques for 4-(Benzyloxy)-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An anspruchsvolle Fachleute in der Forschung und pharmazeutischen Entwicklung,

Dieses Dokument dient als spezielles technisches Support-Center, das sich auf die Herausforderungen bei der Reinigung von 4-(Benzyloxy)-N-methoxy-N-methylbenzamid konzentriert. Als leitender Anwendungswissenschaftler habe ich diesen Leitfaden strukturiert, um die praktischen Probleme anzugehen, mit denen Wissenschaftler konfrontiert sind, und eine Mischung aus grundlegenden Erklärungen, schrittweisen Protokollen und fortgeschrittenen Tipps zur Fehlerbehebung bereitzustellen. Unser Ziel ist es, Ihnen zu ermöglichen, dieses wichtige Weinreb-Amid mit hoher Reinheit und Zuversicht zu isolieren.

Häufig gestellte Fragen (FAQs) und Leitfäden zur Fehlerbehebung

Abschnitt 1: Anfängliche Aufarbeitung und Extraktion

F1: Was ist das Standardverfahren zur wässrigen Aufarbeitung nach der Synthese von 4-(Benzyloxy)-N-methoxy-N-methylbenzamid?

A1: Eine robuste wässrige Aufarbeitung ist entscheidend, um wasserlösliche Verunreinigungen wie N,O-Dimethylhydroxylamin-Hydrochlorid, überschüssige Kupplungsreagenzien (z. B. EDC-Harnstoff) und anorganische Salze zu entfernen.[1] Der Prozess umfasst typischerweise das Quenchen der Reaktion, die Extraktion des Produkts in ein organisches Lösungsmittel und das Waschen der organischen Phase.

Begründung: Die Synthese von Weinreb-Amiden erfolgt oft aus Carbonsäuren oder Säurechloriden.[2][3] Die Aufarbeitung muss so gestaltet sein, dass nicht umgesetzte polare Ausgangsmaterialien und Reagenz-Nebenprodukte entfernt werden. Saure und basische Waschungen werden verwendet, um basische bzw. saure Verunreinigungen zu ionisieren und sie in die wässrige Phase zu überführen.

Protokoll zur grundlegenden Aufarbeitung:

  • Quenchen: Kühlen Sie das Reaktionsgemisch auf 0 °C ab und quenchen Sie es vorsichtig durch Zugabe von gesättigter wässriger NH₄Cl-Lösung oder Wasser.

  • Extraktion: Überführen Sie das Gemisch in einen Scheidetrichter. Extrahieren Sie die wässrige Schicht mehrmals mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan).

  • Waschen: Kombinieren Sie die organischen Extrakte und waschen Sie sie nacheinander mit:

    • 1 M HCl (um nicht umgesetzte Amine zu entfernen).

    • Gesättigtem wässrigem NaHCO₃ (um nicht umgesetzte Carbonsäure und die saure Waschlösung zu neutralisieren).[4]

    • Gesättigter Kochsalzlösung (um die Löslichkeit organischer Stoffe in der wässrigen Schicht zu verringern und die Phasentrennung zu unterstützen).[1][5]

  • Trocknen und Konzentrieren: Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄ oder MgSO₄, filtrieren Sie das Trockenmittel ab und konzentrieren Sie das Filtrat unter reduziertem Druck, um das Rohprodukt zu erhalten.[5]

F2: Während meiner Extraktion bildet sich eine hartnäckige Emulsion. Wie kann ich diese auflösen?

A2: Emulsionen treten häufig auf, wenn die organische und die wässrige Phase ähnliche Dichten haben oder wenn Tenside oder feine Feststoffe vorhanden sind.[1]

Lösungen zur Fehlerbehebung:

  • Geduld: Lassen Sie den Scheidetrichter ungestört stehen; manchmal trennen sich die Schichten mit der Zeit.

  • Kochsalzlösung hinzufügen: Die Zugabe von gesättigter Kochsalzlösung erhöht die Ionendichte der wässrigen Phase, was oft hilft, die Emulsion zu brechen.[1]

  • Filtration: Wenn feine Feststoffe die Emulsion verursachen, filtrieren Sie das gesamte Gemisch durch einen Celite®-Pfropfen. Überführen Sie das Filtrat zurück in den Scheidetrichter.

  • Lösungsmittelzugabe: Fügen Sie eine kleine Menge eines anderen organischen Lösungsmittels hinzu, um die Dichte der organischen Phase zu ändern (z. B. Diethylether zu einer DCM-Schicht, um die Dichte zu verringern).

  • Zentrifugation: Bei kleinen Volumina kann die Zentrifugation der Emulsion eine effektive Methode zur Phasentrennung sein.

Abschnitt 2: Identifizierung von Verunreinigungen und Reinigungsstrategie

F3: Was sind die häufigsten Verunreinigungen, die ich erwarten sollte, und wie kann ich sie nachweisen?

A3: Die häufigsten Verunreinigungen hängen von der Synthesemethode ab. Die Dünnschichtchromatographie (DC) ist das wichtigste Werkzeug zur Identifizierung dieser Verunreinigungen.

VerunreinigungTypischer Rf-Wert auf Kieselgel (EtOAc/Hexan)Nachweismethode
4-(Benzyloxy)benzoesäure Niedriger (oft an der Startlinie)DC (kann schmieren), ¹H-NMR (breites Singulett für Carbonsäureproton)
N,O-Dimethylhydroxylamin Polar, oft wasserlöslichWird normalerweise bei der wässrigen Aufarbeitung entfernt
Kupplungsreagenz-Nebenprodukt Variabel (z. B. DCU ist unlöslich, EDC-Harnstoff ist polar)DC, ¹H-NMR
Nicht umgesetztes Säurechlorid Reaktiv; wird normalerweise während der Aufarbeitung hydrolysiertFührt zur Bildung von 4-(Benzyloxy)benzoesäure

DC-Analyse: Führen Sie eine DC-Analyse Ihres Rohmaterials durch, indem Sie es mit authentischen Proben der Ausgangsmaterialien vergleichen. Dies gibt Ihnen ein klares Bild davon, was entfernt werden muss.

F4: Was ist die beste Gesamtstrategie zur Reinigung meines Rohprodukts?

A4: Die Wahl zwischen Rekristallisation und Säulenchromatographie hängt von der Reinheit und den physikalischen Eigenschaften Ihres Rohmaterials ab. Die folgende Entscheidungsmatrix kann Ihre Strategie leiten.

Purification_Strategy Start Rohprodukt erhalten TLC_Analysis Rohprodukt mittels DC analysieren Start->TLC_Analysis Decision Ist das Produkt >90% rein mit einem Hauptverunreinigungspunkt? TLC_Analysis->Decision Recrystallization Rekristallisation durchführen Decision->Recrystallization Ja Chromatography Säulenchromatographie durchführen Decision->Chromatography Nein (mehrere Verunreinigungen) Final_Product Reines Produkt Recrystallization->Final_Product Chromatography->Final_Product

Abbildung 1: Entscheidungsdiagramm für die Reinigungsstrategie.

Abschnitt 3: Detaillierte Reinigungsprotokolle

F5: Ich muss meine Verbindung mittels Säulenchromatographie reinigen. Was ist ein guter Ausgangspunkt für das Lösungsmittelsystem?

A5: Für Benzamide ist die Kieselgelchromatographie die gebräuchlichste Methode.[6] Ein Gradientenelutionssystem mit Ethylacetat (EtOAc) in Hexanen ist ein ausgezeichneter Ausgangspunkt.

Begründung: 4-(Benzyloxy)-N-methoxy-N-methylbenzamid ist eine Verbindung mit mittlerer Polarität. Hexan ist ein unpolares Lösungsmittel, während Ethylacetat polarer ist. Indem Sie den Anteil von Ethylacetat schrittweise erhöhen, können Sie zuerst unpolare Verunreinigungen und dann Ihr Produkt eluieren, wobei hochpolare Verunreinigungen auf der Säule zurückbleiben.

Empfohlene Lösungsmittelsysteme für Kieselgel
Start-Eluent: 10-20% Ethylacetat in Hexanen
Gradient: Erhöhen Sie schrittweise auf 30-50% Ethylacetat in Hexanen

Pro-Tipp: Optimieren Sie Ihr Lösungsmittelsystem immer zuerst mittels DC. Das ideale System ergibt einen Rf-Wert für Ihr Produkt von ~0,3-0,4, mit guter Trennung von den Verunreinigungen.

F6: Können Sie ein schrittweises Protokoll für die Flash-Säulenchromatographie bereitstellen?

A6: Absolut. Die Flash-Chromatographie verwendet Druck (Luft oder Stickstoff), um den Elutionsprozess zu beschleunigen und eine effiziente Trennung zu gewährleisten.[7]

Chromatography_Workflow cluster_prep Vorbereitung cluster_run Elution cluster_analysis Analyse Pack_Column Säule mit Kieselgel in Start-Eluent packen Load_Sample Rohprodukt in minimalem DCM auflösen, Kieselgel hinzufügen, verdampfen und trocken auf die Säule laden Pack_Column->Load_Sample Elute_Start Mit Start-Eluent eluieren (z. B. 10% EtOAc/Hexan) Load_Sample->Elute_Start Elute_Gradient Eluentenpolarität schrittweise erhöhen (z. B. auf 30% EtOAc/Hexan) Elute_Start->Elute_Gradient Collect_Fractions Fraktionen sammeln Elute_Gradient->Collect_Fractions TLC_Fractions Fraktionen mittels DC analysieren Collect_Fractions->TLC_Fractions Combine_Pure Reine Fraktionen kombinieren TLC_Fractions->Combine_Pure Evaporate Lösungsmittel unter reduziertem Druck entfernen Combine_Pure->Evaporate

Abbildung 2: Workflow für die Flash-Säulenchromatographie.

Detailliertes Protokoll:

  • Säulenvorbereitung: Wählen Sie eine Säule geeigneter Größe. Bereiten Sie eine Aufschlämmung aus Kieselgel im Start-Eluenten (z. B. 10% EtOAc/Hexan) vor und gießen Sie sie in die Säule. Lassen Sie das Kieselgel unter leichtem Druck absitzen, um eine gleichmäßig gepackte Säule zu erhalten.

  • Probenbeladung: Lösen Sie Ihr Rohprodukt in einer minimalen Menge Dichlormethan auf. Fügen Sie eine kleine Menge Kieselgel hinzu (etwa das 1-2-fache des Probengewichts). Verdampfen Sie das Lösungsmittel, bis ein frei fließendes Pulver entsteht. Laden Sie dieses Pulver vorsichtig auf die Oberseite der gepackten Säule.

  • Elution: Beginnen Sie die Elution mit dem Start-Eluenten und sammeln Sie Fraktionen. Erhöhen Sie die Polarität des Eluenten schrittweise gemäß Ihrer DC-Analyse.

  • Analyse: Analysieren Sie die gesammelten Fraktionen mittels DC. Kombinieren Sie die Fraktionen, die ausschließlich Ihr reines Produkt enthalten.

  • Isolierung: Verdampfen Sie das Lösungsmittel aus den kombinierten reinen Fraktionen, um Ihr gereinigtes 4-(Benzyloxy)-N-methoxy-N-methylbenzamid zu erhalten.

F7: Mein Rohprodukt sieht ziemlich rein aus. Kann ich statt der Chromatographie eine Rekristallisation durchführen?

A7: Ja. Wenn Ihr Rohprodukt bereits eine hohe Reinheit aufweist (>90% laut DC oder ¹H-NMR) und fest ist, ist die Rekristallisation eine ausgezeichnete und oft einfachere Alternative zur Chromatographie.[8]

Prinzip: Die Rekristallisation beruht auf dem Unterschied in der Löslichkeit zwischen Ihrem Produkt und den Verunreinigungen in einem bestimmten Lösungsmittel bei unterschiedlichen Temperaturen. Idealerweise ist Ihr Produkt bei erhöhter Temperatur sehr gut löslich und bei Raumtemperatur oder darunter nur schlecht löslich.

Protokoll zur Lösungsmittelauswahl für die Rekristallisation:

  • Geben Sie eine kleine Menge (~20 mg) Ihres Rohprodukts in ein Reagenzglas.

  • Fügen Sie tropfenweise ein Testlösungsmittel bei Raumtemperatur hinzu. Wenn es sich leicht auflöst, ist das Lösungsmittel zu gut löslich.

  • Wenn es sich nicht auflöst, erhitzen Sie das Gemisch vorsichtig. Wenn es sich in der Hitze auflöst, ist es ein potenziell gutes Lösungsmittel.

  • Lassen Sie die heiße Lösung langsam auf Raumtemperatur abkühlen und kühlen Sie sie dann in einem Eisbad. Wenn sich Kristalle bilden, haben Sie ein geeignetes Lösungsmittelsystem gefunden.

Potenzielle Lösungsmittel für die Rekristallisation
Ethanol
Isopropanol
Ethylacetat/Hexane
Aceton/Wasser
Methanol[9][10]

F8: Wie bestätige ich die Reinheit meines Endprodukts?

A8: Die Reinheit des Endprodukts sollte mit mehreren analytischen Techniken bestätigt werden.

  • ¹H- und ¹³C-NMR-Spektroskopie: Dies bestätigt die chemische Struktur und zeigt das Fehlen von Verunreinigungssignalen.

  • Schmelzpunktanalyse: Ein reines kristallines Produkt hat einen scharfen Schmelzpunktbereich (innerhalb von 1-2 °C). Eine Verbreiterung oder Absenkung des Schmelzpunkts deutet auf Verunreinigungen hin.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Für quantitative Reinheitsbestimmungen ist die HPLC die Methode der Wahl und kann die Reinheit als prozentualen Anteil der Fläche unter dem Peak angeben.

Referenzen

  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. [Link]

  • Weinreb amide workup extraction issues. (2021). Reddit. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. [Link]

  • Separation of Anilines, Benzamides, Benzylamines, and Phenylethylamines by Packed-Column Supercritical Fluid Chromatography. Journal of Chromatographic Science. [Link]

  • 4-Methoxy-N-methylbenzamide. (2012). ResearchGate. [Link]

  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. (2023). Organic Letters. [Link]

  • An efficient conversion of carboxylic acids into Weinreb amides. (2002). ResearchGate. [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. [Link]

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. [Link]

  • 4-Methoxy-N-methylbenzamide. (2012). National Institutes of Health (NIH). [Link]

Sources

improving the stability of the tetrahedral intermediate in Weinreb synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Weinreb Synthesis

A Guide to Stabilizing the Tetrahedral Intermediate

Welcome to the technical support center for the Weinreb synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful ketone synthesis method. As a Senior Application Scientist, I've structured this resource to address the most common and critical challenge in the Weinreb synthesis: ensuring the stability of the tetrahedral intermediate to prevent unwanted side reactions.

The questions and protocols below are based on established chemical principles and field-proven insights to help you troubleshoot and optimize your reactions.

Troubleshooting Guide: Stabilizing a Faltering Intermediate

This section addresses specific issues you might encounter during your experiments, focusing on the causality behind the problem and providing actionable solutions.

Question 1: My reaction is yielding a significant amount of tertiary alcohol, the "over-addition" product. How do I prevent this?

Answer: The formation of a tertiary alcohol is the classic sign of a destabilized or prematurely collapsed tetrahedral intermediate. The core advantage of the Weinreb-Nahm amide is its ability to form a stable, five-membered chelated intermediate with the organometallic reagent (e.g., Grignard or organolithium).[1][2][3] This chelation prevents the intermediate from collapsing into the ketone before the acidic workup. If it collapses prematurely, the newly formed ketone is highly reactive and will be attacked by another equivalent of the organometallic reagent in the flask, leading to the tertiary alcohol.

Causality and Key Factors:

  • Temperature: This is the most critical parameter. The chelated tetrahedral intermediate is often only stable at low temperatures.[1][4] As the temperature rises, the intermediate gains enough energy to collapse.

  • Reagent Reactivity: Highly reactive nucleophiles, like certain organolithium reagents, can be aggressive enough to promote faster reaction rates and potentially disrupt the stability of the intermediate, especially if the temperature is not strictly controlled.

  • Solvent: The choice of solvent can influence the stability of the chelate. Ethereal solvents like THF are generally effective at solvating the metal cation and supporting the chelated structure.

Troubleshooting Protocol:

  • Strict Temperature Control:

    • Perform the addition of the organometallic reagent at -78 °C (a dry ice/acetone bath is standard).[5]

    • Ensure the Weinreb amide solution is thoroughly cooled to -78 °C before beginning the addition.

    • Add the organometallic reagent dropwise to avoid localized heating.

    • Maintain the low temperature for the entire duration of the reaction, from addition to quenching.[5]

  • Quenching Strategy: Quench the reaction at low temperature. Do not allow the reaction mixture to warm up before adding the quenching agent (e.g., saturated aqueous NH₄Cl or 1M HCl). Warming before quenching allows the intermediate to collapse in the presence of any unreacted nucleophile.[1]

  • Reagent Equivalents: While the Weinreb synthesis is robust, using a large excess of the organometallic reagent can increase the chances of over-addition if any ketone is formed prematurely. Start with 1.1 to 1.5 equivalents and optimize from there.[5]

Question 2: My reaction is sluggish or incomplete, even after several hours at low temperature. If I warm it to encourage completion, I get over-addition. What can I do?

Answer: This is a common dilemma, particularly with sterically hindered substrates or less reactive organometallic reagents. The key is to find a balance where the reaction proceeds to completion without raising the temperature to a point that compromises the intermediate's stability.

Causality and Key Factors:

  • Steric Hindrance: Bulky groups on either the Weinreb amide or the nucleophile can slow down the initial addition step.

  • Nucleophile Reactivity: Some Grignard reagents or higher-order cuprates are less reactive than organolithiums and may require slightly higher temperatures or longer reaction times.

Troubleshooting Protocol:

  • Controlled Warming: Instead of warming to room temperature, try a very modest and controlled temperature increase.

    • After the initial addition at -78 °C, you can try moving the reaction to a -40 °C bath (dry ice/acetonitrile) or a 0 °C bath (ice/water).[5]

    • Monitor the reaction closely by TLC or LCMS at regular intervals (e.g., every 30 minutes) to track the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to minimize the risk of intermediate collapse.

  • Change the Organometallic Reagent: If a Grignard reagent is too slow, switching to the corresponding organolithium (if commercially available or readily prepared) may increase the reaction rate sufficiently to allow it to complete at -78 °C.[1]

  • Consider Solvent Effects: While THF is standard, in some specific cases, other ethereal solvents might slightly alter reactivity. However, this is a less common solution than temperature control.

The Weinreb Tetrahedral Intermediate: A Stability Primer

The success of the Weinreb ketone synthesis hinges on the formation and stability of a key tetrahedral intermediate. Understanding its structure is crucial for troubleshooting.

After the nucleophilic attack of an organometallic reagent (R'-M) on the Weinreb amide, a tetrahedral intermediate is formed. The magic of the N-methoxy-N-methyl group is its ability to chelate the metal cation (like Li⁺ or MgX⁺). This creates a stable five-membered ring that holds the intermediate in place and prevents the elimination of the amide group.[1][6]

Weinreb_Mechanism

This intermediate remains intact until an acidic workup protonates the oxygen and nitrogen atoms, which breaks the chelation and leads to the collapse to the desired ketone.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the N-methoxy-N-methylamide group?

The N,O-dimethylhydroxylamine moiety serves a dual purpose. Firstly, it acts as an excellent chelating agent for the metal cation (Li⁺ or MgX⁺) from the organometallic reagent.[7] This chelation is what forms the highly stable five-membered ring intermediate, preventing over-addition.[2][8] Secondly, upon acidic workup, the protonated N-methoxy-N-methylamine group becomes an effective leaving group, allowing the intermediate to collapse cleanly to the ketone.[6]

Q2: Are there alternative nucleophiles to Grignards or organolithiums?

Yes, while Grignard and organolithium reagents are the most common, the Weinreb amide is compatible with a wide range of nucleophiles.[1] This includes:

  • Alkenyl and alkynyl organometallics.

  • Aryl organometallics.

  • Hydride reagents (e.g., LiAlH₄, DIBAL-H) for the synthesis of aldehydes.[3] The same principle of a stable intermediate applies, preventing over-reduction to the alcohol.

Q3: How does the method of Weinreb amide preparation affect the final ketone synthesis?

The purity of your Weinreb amide is crucial. Incomplete conversion from the starting material (e.g., an ester or acid chloride) can introduce competitive side reactions. There are numerous reliable methods for preparing Weinreb amides from carboxylic acids using standard peptide coupling reagents (like BOP or DCC) or from esters using reagents like trimethylaluminum.[1][9] It is essential to purify the Weinreb amide before reacting it with the organometallic reagent to ensure a clean reaction.

Quantitative Data Summary

The choice of organometallic reagent and temperature are intrinsically linked. The table below provides a general guide for common nucleophiles.

Nucleophile TypeExampleTypical ReactivityRecommended Starting Temp.Common Issues
Organolithium n-BuLi, PhLiHigh-78 °CProne to over-addition if temperature control is poor.
Grignard Reagent MeMgBr, PhMgBrModerate-78 °C to 0 °CCan be sluggish with hindered substrates.
Organocuprate Me₂CuLiLow-78 °C to RTGenerally less reactive towards Weinreb amides.
Hydride Reagent LiAlH₄High-78 °CUsed for aldehyde synthesis; over-reduction is a risk.

Experimental Protocols

Protocol 1: General Procedure for Weinreb Ketone Synthesis with Strict Temperature Control

This protocol provides a baseline for performing the reaction with an emphasis on maintaining the stability of the tetrahedral intermediate.

  • Apparatus Setup:

    • Under an inert atmosphere (Nitrogen or Argon), add the Weinreb amide (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

    • Dissolve the amide in anhydrous THF (approx. 0.2 M concentration).

  • Cooling:

    • Cool the flask to -78 °C using a dry ice/acetone bath. Ensure the internal temperature has stabilized before proceeding.

  • Nucleophile Addition:

    • Slowly add the organometallic reagent (e.g., Grignard or organolithium, 1.2 eq) dropwise via syringe over 15-30 minutes.

    • Monitor the internal temperature to ensure it does not rise significantly during the addition.

  • Reaction Monitoring:

    • Stir the reaction at -78 °C for 1-3 hours. The optimal time should be determined by TLC or LCMS analysis of small, quenched aliquots.

  • Quenching (Critical Step):

    • While maintaining the -78 °C temperature, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude ketone product using flash column chromatography.

Workflow

References

  • Khalid, M., El-Sayed, M., & El-Daly, M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. Available from: [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Mori, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48183–48191. Available from: [Link]

  • Biswas, T. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent [Video]. YouTube. Available from: [Link]

  • Khalid, M., El-Sayed, M., & El-Daly, M. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Available from: [Link]

  • Mentzel, M. (n.d.). Weinreb amides. Current Protocols in Nucleic Acid Chemistry. Available from: [Link]

  • Reddit user. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. Available from: [Link]

  • Chemistry Desk. (2025, December 4). Weinreb ketone synthesis [Video]. YouTube. Available from: [Link]

  • Chemstr. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Available from: [Link]

Sources

Technical Support Center: Optimizing Grignard Additions to Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Grignard additions to Weinreb amides. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful ketone synthesis methodology. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure your reactions are successful, reproducible, and high-yielding.

The Power of the Weinreb Amide: Why This Reaction is a Staple

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry for its remarkable ability to generate ketones from carboxylic acid derivatives without the common issue of over-addition to form tertiary alcohols.[1] This high fidelity is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon the addition of an organometallic reagent, such as a Grignard reagent.[1] This intermediate remains stable at low temperatures, preventing the collapse of the tetrahedral intermediate and subsequent second addition of the nucleophile.[1] Upon acidic workup, this intermediate gracefully hydrolyzes to furnish the desired ketone in high purity.

This guide will provide you with the expertise to troubleshoot common issues and optimize your reaction conditions for a successful outcome.

Troubleshooting Guide: From Low Yield to Unexpected Side Products

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Issue 1: Low or No Conversion of the Weinreb Amide

Q: I'm seeing a significant amount of my starting Weinreb amide at the end of the reaction. What are the likely causes and how can I fix this?

A: This is a common issue that can often be traced back to the quality and reactivity of your Grignard reagent or suboptimal reaction conditions.

  • Cause 1: Inactive Grignard Reagent. Grignard reagents are notoriously sensitive to moisture and air. Exposure to either will quench the reagent, reducing its effective concentration.

    • Solution: Ensure your glassware is rigorously dried (oven- or flame-dried) and the reaction is performed under a positive pressure of an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. If you are using a commercial Grignard reagent, ensure it is from a fresh, properly sealed bottle. For in-house preparations, titrating the Grignard reagent before use is highly recommended to determine its exact molarity.

  • Cause 2: Insufficient Grignard Reagent. While the reaction is generally tolerant to a slight excess of the Grignard reagent, using too little will naturally lead to incomplete conversion.[2]

    • Solution: For most substrates, using 1.1 to 1.5 equivalents of the Grignard reagent is a good starting point. If you are still observing incomplete conversion, a modest increase in the equivalents of the Grignard reagent may be necessary.

  • Cause 3: Low Reaction Temperature. While low temperatures are crucial for preventing over-addition, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.

    • Solution: The optimal temperature is a balance between reactivity and stability of the tetrahedral intermediate. For less reactive aryl or sterically hindered Grignard reagents, the reaction can often be run at temperatures between -20 °C and room temperature.[2] For more reactive alkyl Grignards, starting at -78 °C and slowly warming to 0 °C is a common strategy.

  • Cause 4: Steric Hindrance. Highly sterically hindered Weinreb amides or Grignard reagents can lead to a sluggish reaction.

    • Solution: In such cases, prolonged reaction times and/or elevated temperatures may be required. However, be mindful that higher temperatures can increase the risk of side reactions.

Issue 2: Formation of the Tertiary Alcohol (Over-addition Product)

Q: My main product is the tertiary alcohol, not the ketone. How can I prevent this over-addition?

A: The formation of a tertiary alcohol indicates that the tetrahedral intermediate is collapsing to the ketone in the presence of unreacted Grignard reagent. This is the very side reaction the Weinreb amide is designed to prevent, so its occurrence points to a breakdown in the stabilizing mechanism.

  • Cause 1: Elevated Reaction Temperature. This is the most common culprit. At higher temperatures, the chelated intermediate can become unstable and collapse prematurely.

    • Solution: Maintain a low temperature throughout the addition of the Grignard reagent. For highly reactive Grignards (e.g., allyl or propargyl), it is crucial to keep the reaction at -78 °C. Add the Grignard reagent slowly and dropwise to dissipate any local heat generated.

  • Cause 2: Improper Quenching. Quenching the reaction at a low temperature is critical.[1]

    • Solution: The reaction should be quenched by the addition of a proton source (e.g., saturated aqueous ammonium chloride or a dilute acid) while the reaction mixture is still cold. This protonates the intermediate and facilitates its hydrolysis to the ketone during workup, without allowing it to collapse to the ketone in the presence of active Grignard reagent.

Issue 3: Unexpected Side Products

Q: I'm observing other impurities besides the starting material and the tertiary alcohol. What could they be and how do I avoid them?

A: The nature of the side products can provide valuable clues about what's going wrong in your reaction.

  • Cause 1: Enolization of the Weinreb Amide. If your Weinreb amide has acidic α-protons, the Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate.

    • Solution: Use a non-nucleophilic base to form the enolate before the addition of the Grignard reagent if α-functionalization is desired. If this is an unwanted side reaction, ensure the reaction temperature is kept low to favor nucleophilic addition over deprotonation.

  • Cause 2: Reduction of the Weinreb Amide. With sterically hindered Grignard reagents that possess β-hydrogens, reduction of the Weinreb amide to the corresponding aldehyde can occur.

    • Solution: If reduction is a significant issue, consider using a different organometallic reagent, such as an organolithium, which is less prone to this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general stoichiometry for the Grignard reagent?

A1: A slight excess of the Grignard reagent, typically 1.1 to 1.5 equivalents, is recommended to ensure complete consumption of the Weinreb amide. Due to the stability of the chelated intermediate, the reaction is generally tolerant to this excess without significant over-addition.[2]

Q2: What are the best solvents for this reaction?

A2: Anhydrous ethereal solvents are the standard choice. Tetrahydrofuran (THF) is the most commonly used solvent due to its excellent ability to solvate the Grignard reagent. Diethyl ether is also a suitable option.

Q3: How do I properly set up an anhydrous reaction?

A3:

  • Glassware: All glassware should be thoroughly dried in an oven at >120 °C for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus while it is still hot and maintain a positive pressure of a dry, inert gas (argon or nitrogen) throughout the experiment.

  • Solvents and Reagents: Use anhydrous solvents, typically distilled from a suitable drying agent or obtained from a solvent purification system. Ensure all other reagents are anhydrous.

Q4: What is the typical temperature range for the reaction?

A4: The optimal temperature depends on the reactivity of the Grignard reagent.

Grignard Reagent TypeTypical Temperature Range
Aryl, Vinyl-20 °C to 23 °C
Primary Alkyl-78 °C to 0 °C
Secondary/Tertiary Alkyl-78 °C to -20 °C
Allyl, Benzyl, PropargylStrictly at -78 °C

Q5: What functional groups are compatible with the Weinreb ketone synthesis?

A5: The reaction is known to tolerate a wide array of functional groups, making it a very versatile method. Compatible groups include ethers, silyl ethers, N-protected amino acids, esters, amides, nitriles, halides (chloro, bromo), sulfonates, and many heterocycles.[1][2] However, it is important to remember that Grignard reagents are strong bases and will react with acidic protons, such as those in alcohols, carboxylic acids, and primary/secondary amines.

Q6: How can I monitor the progress of the reaction?

A6: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Take a small aliquot from the reaction mixture and quench it in a separate vial with a proton source before spotting it on a TLC plate. The disappearance of the starting Weinreb amide and the appearance of the ketone product can be visualized.

Standard Experimental Protocol

This protocol provides a reliable, self-validating workflow for the Grignard addition to a Weinreb amide.

Materials:

  • Weinreb amide (1.0 equiv)

  • Grignard reagent (1.2 equiv)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Under an inert atmosphere, dissolve the Weinreb amide in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Add the Grignard reagent dropwise via the dropping funnel over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the mixture is still cold.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ketone.

Visualizing the Process

Reaction Mechanism

Caption: Mechanism of Weinreb Ketone Synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue (Low Yield / Impurities) Check_Grignard 1. Assess Grignard Reagent Start->Check_Grignard Check_Conditions 2. Evaluate Reaction Conditions Start->Check_Conditions Check_Workup 3. Review Workup Procedure Start->Check_Workup Grignard_Inactive Inactive/Decomposed? Check_Grignard->Grignard_Inactive Temp_Too_High Temperature Too High? Check_Conditions->Temp_Too_High Temp_Too_Low Temperature Too Low? Check_Conditions->Temp_Too_Low Quench_Warm Quenched While Warm? Check_Workup->Quench_Warm Sol_Tritate Solution: Use Fresh/ Titrated Grignard Grignard_Inactive->Sol_Tritate Yes Sol_Lower_Temp Solution: Lower Temperature Slow Addition Temp_Too_High->Sol_Lower_Temp Yes (Over-addition) Sol_Warm_Slowly Solution: Warm Slowly Increase Reaction Time Temp_Too_Low->Sol_Warm_Slowly Yes (Low Conversion) Sol_Quench_Cold Solution: Quench Reaction at Low Temperature Quench_Warm->Sol_Quench_Cold Yes

Caption: Troubleshooting workflow for Grignard additions.

References

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic N−C Activation. The Royal Society of Chemistry. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • Grignard Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. [Link]

  • Reactions of Grignard Reagents with amides. Chemistry Stack Exchange. [Link]

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. [Link]

Sources

minimizing impurities in the synthesis of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical Weinreb amide intermediate. Our focus is on providing practical, in-depth solutions to minimize impurities and maximize yield and reproducibility.

Introduction: The Importance of Purity in Weinreb Amide Synthesis

This compound is a versatile Weinreb amide, a class of reagents celebrated for their controlled reactivity with organometallic nucleophiles to produce ketones without the common issue of over-addition.[1][2][3] The purity of this intermediate is paramount, as contaminants can lead to significant side reactions in subsequent steps, complicating purification and reducing the overall yield of the final target molecule. This guide provides a structured approach to troubleshooting and optimizing the synthesis, grounded in established chemical principles.

The primary synthetic route involves the coupling of 4-(benzyloxy)benzoic acid with N,O-dimethylhydroxylamine. This is typically achieved through two main pathways: activation of the carboxylic acid to an acid chloride or direct coupling using peptide coupling reagents.[2][4] Both methods are effective but present unique challenges regarding impurity formation.

Core Synthesis Pathway

The synthesis of this compound from 4-(benzyloxy)benzoic acid is a foundational amide coupling reaction. The general workflow involves the activation of the carboxylic acid followed by nucleophilic acyl substitution by N,O-dimethylhydroxylamine.

Synthesis_Pathway cluster_start Starting Materials cluster_activation Activation Method cluster_reaction Reaction cluster_product Product & Purification start_acid 4-(Benzyloxy)benzoic Acid activator Activating Agent (e.g., SOCl₂, HATU, EDC) start_acid->activator 1. Activation start_amine N,O-Dimethylhydroxylamine Hydrochloride coupling Amide Coupling start_amine->coupling 2. Coupling activated_intermediate Activated Intermediate (Acid Chloride or O-Acylisourea) activator->activated_intermediate activated_intermediate->coupling product Crude Product coupling->product purification Purification (Workup, Chromatography) product->purification final_product Pure 4-(Benzyloxy)-N-methoxy- N-methylbenzamide purification->final_product

Caption: General workflow for Weinreb amide synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction is incomplete, and I have significant amounts of unreacted 4-(benzyloxy)benzoic acid in my crude product. What is the cause and how can I fix it?

A1: This is a very common issue stemming from either incomplete activation of the starting material or inefficient coupling.

  • Causality - Incomplete Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species (like an acid chloride or an activated ester with a coupling agent) is the rate-determining step. If the activating agent is old, hydrated, or used in insufficient amounts, a portion of your starting material will never be primed to react.

  • Causality - Inefficient Coupling: N,O-dimethylhydroxylamine is typically used as its hydrochloride salt, which is stable and easy to handle.[1][5] However, it is non-nucleophilic in this form. A base (commonly a non-nucleophilic tertiary amine like triethylamine or DIPEA) is required to neutralize the salt and liberate the free amine for the reaction. Insufficient base will lead to low concentrations of the active nucleophile, resulting in an incomplete reaction.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your activating agent (e.g., oxalyl chloride, thionyl chloride, HATU, EDC) is fresh and has been stored under anhydrous conditions. N,O-dimethylhydroxylamine hydrochloride can be hygroscopic; dry it under vacuum before use if moisture is suspected.[6]

  • Optimize Stoichiometry:

    • For acid chloride formation, use a slight excess (1.1-1.5 equivalents) of the chlorinating agent.

    • For direct coupling, use at least 1.1 equivalents of the coupling agent.

    • Crucially, use at least 2.2 equivalents of base: 1.1 equivalents to neutralize the N,O-dimethylhydroxylamine hydrochloride and 1.1 equivalents to scavenge the acid (e.g., HCl) generated during the coupling.

  • Control Temperature: For direct coupling methods, reactions are often started at 0 °C to control the initial exothermic activation and then allowed to warm to room temperature to ensure the reaction goes to completion.[7]

  • Purification Solution: Unreacted 4-(benzyloxy)benzoic acid is easily removed during aqueous workup. A wash with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will deprotonate the acidic starting material, pulling it into the aqueous layer while the neutral amide product remains in the organic phase.

Q2: My TLC analysis shows a major byproduct spot that doesn't correspond to the starting material or the desired product. What could this be?

A2: The identity of the byproduct often depends on the coupling method used.

  • Carbodiimide Coupling (EDC, DCC): When using carbodiimides, the primary byproduct is the corresponding urea (e.g., N,N'-dicyclohexylurea, DCU).[8] If the activated O-acylisourea intermediate rearranges before reacting with the hydroxylamine, it can form a stable N-acylurea, which is a common impurity.

    • Solution: DCU is poorly soluble in many organic solvents like dichloromethane and can often be removed by simple filtration of the reaction mixture. For the more soluble byproducts from EDC, purification is typically achieved via column chromatography.

  • Acid Chloride Route: If the 4-(benzyloxy)benzoyl chloride is not completely pure or if moisture is present, it can hydrolyze back to the starting carboxylic acid. Additionally, side reactions can occur if the temperature used for its formation is too high, leading to decomposition.[9]

    • Solution: Ensure rigorous anhydrous conditions. When preparing the acid chloride, use moderate temperatures. It is often best to use the crude acid chloride immediately in the next step after removing the excess chlorinating agent under vacuum.

Q3: The reaction is clean but very sluggish, resulting in low yields even after extended reaction times. How can I improve the reaction kinetics?

A3: Sluggish reactions are typically due to solvent effects, insufficient activation, or poor reagent solubility.

  • Causality - Solvent Choice: The solvent must be able to dissolve all reactants to a reasonable extent. For many coupling reactions, polar aprotic solvents are ideal.

  • Troubleshooting Steps:

    • Solvent Optimization: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent first choices. If solubility is an issue, particularly with the hydrochloride salt, N,N-Dimethylformamide (DMF) can be used, but be aware it is more difficult to remove under vacuum.

    • Activation Efficiency: Consider using a more powerful coupling agent. For example, HATU or HBTU are often more efficient than carbodiimides, although they are more expensive.[10]

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction stalls, a small additional charge of the coupling agent and base may help drive it to completion.

Q4: How should I purify the final this compound product effectively?

A4: A multi-step purification strategy is most effective for achieving high purity.

  • Aqueous Workup: This is the first and most critical purification step.

    • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl or 5% citric acid) to remove any residual tertiary amine base.

    • Base Wash: Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 4-(benzyloxy)benzoic acid and any acidic byproducts from the coupling agent (like HOBt).

    • Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[11]

  • Silica Gel Chromatography: This is the definitive method for removing closely related, non-polar impurities.

    • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity to elute your product.

  • Recrystallization (if applicable): If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) can be an excellent final step to obtain highly crystalline, pure material.

Impurity Troubleshooting Summary

Impurity Likely Source Detection Method Mitigation & Removal Strategy
4-(Benzyloxy)benzoic AcidIncomplete reaction; hydrolysis of activated intermediate.TLC, LC-MS, ¹H NMR (broad -OH peak)Optimize stoichiometry; ensure anhydrous conditions. Remove with a basic aqueous wash (e.g., NaHCO₃).
N-Acylurea (from DCC/EDC)Rearrangement of O-acylisourea intermediate.TLC, LC-MS, ¹H NMROptimize reaction temperature (start at 0°C). Remove DCU by filtration; remove EDC byproducts by chromatography.
Tertiary Amine Base (TEA, DIPEA)Excess reagent from the reaction.¹H NMR (characteristic signals)Remove with an acidic aqueous wash (e.g., 1 M HCl).
Coupling Agent Byproducts (HOBt, etc.)Byproducts from reagents like HATU, HBTU.TLC, LC-MSRemove with a basic aqueous wash followed by column chromatography.

Detailed Experimental Protocols

Method A: Acid Chloride Route

This protocol involves the conversion of the carboxylic acid to its corresponding acid chloride, which is then reacted with N,O-dimethylhydroxylamine.

Acid_Chloride_Workflow start 1. Dissolve 4-(benzyloxy)benzoic acid in anhydrous DCM. add_socl2 2. Add oxalyl chloride (1.2 eq) and catalytic DMF at 0°C. start->add_socl2 warm_rt 3. Stir at room temperature until gas evolution ceases. add_socl2->warm_rt concentrate 4. Concentrate under vacuum to remove excess reagent. warm_rt->concentrate dissolve_chloride 5. Redissolve crude acid chloride in fresh anhydrous DCM. concentrate->dissolve_chloride add_chloride 7. Add the acid chloride solution dropwise to the amine solution at 0°C. dissolve_chloride->add_chloride amine_prep 6. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine HCl (1.1 eq) and Pyridine (2.5 eq) in DCM at 0°C. amine_prep->add_chloride react 8. Allow to warm to room temperature and stir for 2-4 hours. add_chloride->react workup 9. Perform aqueous workup (HCl, NaHCO₃, Brine). react->workup purify 10. Dry, concentrate, and purify by column chromatography. workup->purify

Caption: Step-by-step acid chloride protocol.

  • Acid Chloride Formation: To a solution of 4-(benzyloxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours or until gas evolution ceases.

  • Amide Formation: Concentrate the reaction mixture under reduced pressure to remove excess chlorinating agent. Redissolve the crude 4-(benzyloxy)benzoyl chloride[12] in anhydrous DCM. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C. Add a suitable base, such as pyridine or triethylamine (2.5 eq), and stir for 10 minutes. Slowly add the solution of the acid chloride to this mixture.

  • Reaction and Purification: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, proceed with the standard aqueous workup and purification by silica gel chromatography as described in Q4.

Method B: Direct Coupling with HATU

This method avoids the harsh conditions of acid chloride formation and is often cleaner.

  • Reaction Setup: To a flask containing 4-(benzyloxy)benzoic acid (1.0 eq), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and HATU (1.1 eq).

  • Solvent and Base Addition: Dissolve the solids in anhydrous DMF or DCM. Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Reaction and Purification: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. Once the starting material is consumed, dilute the reaction with ethyl acetate and proceed with the aqueous workup and purification as detailed in Q4.

By carefully selecting the synthetic route and paying close attention to reagent quality, stoichiometry, and purification techniques, researchers can consistently produce high-purity this compound, ensuring success in subsequent synthetic endeavors.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). 2020-04-22. [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

  • National Center for Biotechnology Information. 4-Methoxy-N-methylbenzamide. [Link]

  • ResearchGate. (PDF) 4-Methoxy-N-methylbenzamide. [Link]

  • MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • National Center for Biotechnology Information. 4-Benzylbenzoic acid. [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]

  • Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • Google Patents.
  • Google Patents. CN104478757A - Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride.
  • PrepChem.com. Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

  • TutorChase. How do you prepare a Weinreb amide?. [Link]

  • National Center for Biotechnology Information. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. [Link]

  • Google Patents.
  • Pharmaffiliates. benzoic acid and its Impurities. [Link]

  • YouTube. in the chemical literature: Weinreb amides. [Link]

Sources

effect of steric hindrance on 4-(Benzyloxy)-N-methoxy-N-methylbenzamide reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic reagents. This guide is designed for researchers, chemists, and drug development professionals utilizing 4-(Benzyloxy)-N-methoxy-N-methylbenzamide, a specialized Weinreb-Nahm amide. Our goal is to provide in-depth, field-proven insights into its reactivity, with a specific focus on overcoming challenges related to steric hindrance. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring your success in complex synthetic applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the function and reactivity of this compound.

Q1: What is the primary function of this compound in organic synthesis?

A: this compound is a highly versatile intermediate, primarily used for the synthesis of ketones and aldehydes.[1][2] Its key advantage over more traditional acylating agents like esters or acid chlorides is its ability to react cleanly with a single equivalent of a strong nucleophile (such as an organolithium or Grignard reagent) to form a ketone without the common side reaction of over-addition to form a tertiary alcohol.[1][3] Similarly, reduction with hydride reagents like lithium aluminum hydride (LiAlH₄) cleanly produces an aldehyde.[2]

Q2: How does the N-methoxy-N-methyl group (Weinreb amide) influence its reactivity compared to a standard amide or an ester?

A: The N-methoxy-N-methyl group is the cornerstone of this reagent's unique reactivity. When a nucleophilic organometallic reagent (R'-M) attacks the carbonyl carbon, a tetrahedral intermediate is formed. Unlike the intermediate from an ester or a standard amide, this intermediate is stabilized by the formation of a five-membered chelate ring involving the carbonyl oxygen, the metal cation (e.g., Li⁺ or Mg²⁺), and the methoxy oxygen.[1][4] This chelated intermediate is remarkably stable at low temperatures and does not collapse until an aqueous or acidic workup is performed.[1][3][4] This stability prevents the elimination of the leaving group and subsequent second addition of the nucleophile, which is why over-addition is avoided.

Q3: What is "steric hindrance," and how can it affect my reaction with this Weinreb amide?

A: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down because of the spatial bulk of the groups within a molecule.[5][6] In the context of nucleophilic acyl substitution, the reaction rate is highly dependent on the ability of the nucleophile to approach the electrophilic carbonyl carbon.[7][8] If either the nucleophile itself is bulky (e.g., tert-butyllithium) or the groups surrounding the carbonyl are large, this approach is impeded, leading to a significantly slower reaction rate or, in severe cases, a complete lack of reactivity.[5][9]

Q4: Is the 4-(Benzyloxy) group a significant source of steric hindrance for this molecule?

A: While the benzyloxy group is undeniably large, its position at the para (4-position) of the benzamide ring means it is remote from the reaction center—the carbonyl carbon. Therefore, it does not exert a direct steric clash on the incoming nucleophile. Its primary influence is electronic. However, the overall size of the molecule should be considered when selecting reaction conditions, especially when paired with an already bulky nucleophile. The most common source of steric hindrance in reactions involving this substrate is the steric bulk of the nucleophile itself.

Section 2: Troubleshooting Guide for Sterically Challenged Reactions

This guide provides solutions to common problems encountered when using this compound, particularly with sterically demanding nucleophiles.

Problem 1: Low or No Conversion to the Desired Ketone

You have combined your sterically hindered organometallic reagent with the Weinreb amide, but TLC or LC-MS analysis shows primarily unreacted starting material even after a standard reaction time.

  • Possible Cause A: Severe Steric Hindrance The most probable cause is that the steric bulk of your nucleophile (e.g., tert-butylmagnesium chloride, isopropylmagnesium bromide, or other secondary/tertiary organometallics) is preventing efficient attack at the carbonyl carbon.

    • Solution A-1: Modify Reaction Conditions. The energy of activation for sterically hindered reactions is higher. You can overcome this barrier by increasing the kinetic energy of the system.

      • Increase Reaction Temperature: While many Weinreb amide reactions are run at -78 °C or 0 °C to ensure intermediate stability, for hindered cases, a gradual increase in temperature can be highly effective.

      • Increase Reaction Time: A slower reaction simply needs more time to reach completion. Monitor the reaction progress over an extended period (e.g., 12-24 hours).

ParameterStandard Conditions (Unhindered Nu⁻)Suggested Starting Point (Hindered Nu⁻)
Temperature -78 °C to 0 °C0 °C to Room Temperature (or gentle reflux)
Time 1 - 3 hours6 - 24 hours
Solvent THFTHF, Diethyl Ether, or Toluene
Equivalents of Nu⁻ 1.1 - 1.2 eq1.5 - 2.0 eq (to overcome potential side reactions)
  • Possible Cause B: Poor Reagent Quality or Inadequate Conditions Organometallic reagents are sensitive to air and moisture.[10] Incomplete reactions are often traced back to reagent degradation or suboptimal reaction setup.

    • Solution B-1: Titrate Your Organometallic Reagent. Never assume the molarity stated on a commercial bottle of an organometallic reagent is accurate, as it can degrade over time. Perform a titration (e.g., with N-benzylbenzamide or menthol) immediately before use to determine the precise concentration.

    • Solution B-2: Ensure Rigorously Anhydrous & Inert Conditions. All glassware must be oven- or flame-dried. Solvents must be freshly distilled from an appropriate drying agent or obtained from a solvent purification system. The reaction must be maintained under a positive pressure of an inert gas like argon or nitrogen.[11][12]

Problem 2: Formation of Unexpected Byproducts

Analysis of your crude reaction mixture shows the desired product, but also significant impurities that are not starting material.

  • Possible Cause: Elimination Side Reaction With highly basic and sterically hindered nucleophiles, a known side reaction is the elimination of the methoxide moiety from the Weinreb amide to release formaldehyde.[1] This pathway competes with the desired nucleophilic addition.

    • Solution: Lower the Reaction Temperature. This side reaction often has a higher activation energy than the desired addition. Performing the nucleophilic addition at the lowest feasible temperature (e.g., dropwise addition at -78 °C) before allowing the reaction to slowly warm can significantly suppress this pathway and favor the formation of the stable tetrahedral intermediate.

Section 3: Methodologies & Mechanistic Visualizations
Experimental Protocols

Protocol 1: General Procedure for Ketone Synthesis (Unhindered Nucleophile)

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the amide in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add the organometallic reagent (e.g., n-butyllithium, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by slowly adding 1 M HCl (aq) at 0 °C until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

Protocol 2: Modified Procedure for a Sterically Hindered Nucleophile (e.g., sec-Butyllithium)

  • Follow steps 1-2 from Protocol 1.

  • Cool the solution to -20 °C (acetonitrile/dry ice bath).

  • Add the sterically hindered organometallic reagent (sec-butyllithium, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below -15 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS. If starting material remains, gently warm the mixture to 40 °C for an additional 4-6 hours.

  • Cool the reaction back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl.

  • Follow steps 7-8 from Protocol 1 for workup and isolation.

Visualizations (Graphviz DOT)

A clear understanding of the reaction mechanism and the nature of steric interactions is crucial for troubleshooting.

Caption: Reaction mechanism for the Weinreb ketone synthesis.

Caption: Impact of nucleophile size on reaction rate.

References
  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Gharnoufi, A., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Retrieved from [Link]

  • Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Retrieved from [Link]

  • Ghaffari, M. (2018). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. University of Texas at Dallas. Retrieved from [Link]

  • Nishikawa, D., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • jerepierre. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). (PDF) 4-Methoxy-N-methylbenzamide. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

  • Samoshin, V. V., et al. (2012). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. The Journal of Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2021). 8.4: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Gini, A., et al. (2017). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. Chemical Communications. Retrieved from [Link]

  • Bordwell, F. G., & Mecca, T. G. (1972). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-methoxy-N-methylbenzamide. PubChem. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 21.2 Nucleophilic Acyl Substitution Reactions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • Kim, S., & Lee, J. I. (1984). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • Leah4sci. (2023). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide: Comparing 4-(Benzyloxy)-N-methoxy-N-methylbenzamide with Traditional Acylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of an acylating agent is a critical decision point that dictates the success, efficiency, and selectivity of a reaction. While classical reagents like acid chlorides and anhydrides offer high reactivity, they often suffer from a lack of control, particularly when reacting with potent organometallic nucleophiles. This guide provides an in-depth comparison of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide, a representative Weinreb amide, against other common acylating agents, supported by mechanistic insights and practical experimental protocols.

The Fundamental Challenge of Acylation: Reactivity vs. Selectivity

Acylation—the process of adding an acyl group (R-C=O) to a compound—is a cornerstone of organic synthesis. The ideal acylating agent should be reactive enough to engage with the desired nucleophile but stable enough to prevent unwanted side reactions. The most significant challenge arises when synthesizing ketones from carboxylic acid derivatives using organometallic reagents (e.g., Grignard or organolithium reagents).

Traditional, highly reactive acylating agents like acid chlorides readily form the ketone intermediate. However, the ketone product is often more reactive than the starting material, leading to a second nucleophilic attack, an issue known as "over-addition."[1][2][3]. This process uncontrollably yields tertiary alcohols, drastically reducing the yield of the desired ketone and complicating purification.[1][4].

This is where N-methoxy-N-methylamides, commonly known as Weinreb amides, provide a transformative solution. Their unique electronic and structural properties offer a reliable method for the synthesis of ketones and aldehydes by circumventing the over-addition problem.[2][5].

The Weinreb Amide Advantage: A Mechanistic Deep Dive

The efficacy of this compound lies in its ability to form a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent.[3][4][6]. The N-methoxy group is the key. The oxygen and nitrogen atoms of the N-methoxy-N-methylamino group chelate the metal cation (e.g., Mg²⁺ or Li⁺), forming a stable five-membered ring.[4][6].

This intermediate is remarkably stable at low temperatures and does not collapse to form the ketone until an aqueous or acidic workup is performed.[5]. By "protecting" the carbonyl group in this manner, the Weinreb amide prevents the release of the highly reactive ketone into the reaction mixture, thus completely inhibiting the second nucleophilic addition.

Diagram 1: Reaction of a Weinreb Amide with a Grignard Reagent.

In stark contrast, highly electrophilic acyl chlorides lack this chelating ability. The tetrahedral intermediate formed upon initial nucleophilic attack rapidly collapses, ejecting the chloride leaving group to yield the ketone. This ketone, now the most electrophilic species present, is immediately attacked by a second equivalent of the organometallic reagent.

Diagram 2: Reaction of an Acid Chloride with a Grignard Reagent.

Comparative Performance Analysis

The choice of acylating agent is a trade-off between reactivity, selectivity, and practicality. The benzyloxy moiety in this compound is a common acid-labile protecting group for phenols, making this specific Weinreb amide highly relevant in multi-step synthesis.

FeatureThis compoundAcid ChloridesAcid AnhydridesEsters
Reactivity Moderate; sufficient for organometallics & hydridesVery HighHighLow to Moderate
Selectivity Excellent: Forms stable intermediate, prevents over-addition[4][6].Poor: Prone to over-addition with organometallics[1][2].Poor: Similar over-addition issues as acid chlorides.Moderate: Less reactive, but still susceptible to over-addition with strong nucleophiles[6].
Stability/Handling Crystalline solid, generally stable to storage, chromatography compatible.Highly moisture-sensitive, corrosive, often requires fresh preparation.Moisture-sensitive, corrosive.Generally stable and easy to handle.
Key Byproducts Water-soluble N,O-dimethylhydroxylamine.HCl, corrosive and can cause side reactions.Carboxylic acid, can be difficult to separate.Alcohol, generally easy to remove.
Reduction to Aldehyde Excellent: Cleanly stops at the aldehyde stage with LiAlH₄ or DIBAL-H[2][5].Difficult: Reduction typically proceeds to the primary alcohol.Difficult: Reduction proceeds to the primary alcohol.Possible: Can be reduced to aldehydes but often requires careful temperature control to avoid over-reduction.
Cost-Effectiveness Higher initial cost due to N,O-dimethylhydroxylamine precursor[7].Generally inexpensive starting materials.Generally inexpensive.Generally inexpensive.

Experimental Validation: A Tale of Two Reactions

To provide a tangible comparison, we outline two parallel experimental protocols. The objective is to synthesize 4-benzyloxy-acetophenone, first from our featured Weinreb amide and second from the corresponding acid chloride, to demonstrate the superior selectivity of the former.

Experimental_Workflow Diagram 3: General Experimental Workflow for Ketone Synthesis cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Analysis Setup 1. Dissolve Acylating Agent in Anhydrous THF Cool 2. Cool to -78 °C (Dry Ice/Acetone) Setup->Cool Add 3. Add Grignard Reagent (MeMgBr) Dropwise Cool->Add Stir 4. Stir at -78 °C for 1h, Warm to 0 °C for 1h Add->Stir Quench 5. Quench with Saturated NH₄Cl (aq) Stir->Quench Extract 6. Extract with Ethyl Acetate Quench->Extract Dry 7. Dry Organic Layer (Na₂SO₄), Filter, Concentrate Extract->Dry Purify 8. Purify via Silica Gel Chromatography Dry->Purify TLC TLC Analysis Purify->TLC NMR ¹H NMR Analysis Purify->NMR MS Mass Spectrometry Purify->MS

Diagram 3: General Experimental Workflow for Ketone Synthesis.

Protocol 1: Controlled Ketone Synthesis with this compound

Objective: To synthesize 4-benzyloxyacetophenone with high selectivity.

  • System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to control the initial exothermic addition and maintain the stability of the tetrahedral intermediate.

  • Nucleophilic Addition: A solution of methylmagnesium bromide (MeMgBr, 1.1 eq) in diethyl ether is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Progression: The reaction is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional hour. Progress can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. Causality: The mild acidic quench protonates the intermediate, causing it to collapse and release the ketone product.

  • Isolation & Purification: The mixture is extracted with ethyl acetate, the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Expected Result: A high yield (>90%) of the desired ketone, 4-benzyloxyacetophenone, with minimal to no tertiary alcohol byproduct observed by ¹H NMR and LC-MS analysis.

Protocol 2: Uncontrolled Reaction with 4-(Benzyloxy)benzoyl chloride

Objective: To demonstrate the over-addition problem inherent to highly reactive acylating agents.

  • System Preparation & Dissolution: The same procedure as Protocol 1 is followed, using 4-(benzyloxy)benzoyl chloride (1.0 eq) as the starting material.

  • Nucleophilic Addition: A solution of MeMgBr (2.2 eq) is added dropwise at -78 °C. Causality: More than two equivalents of the Grignard reagent are often used in literature to drive the reaction, but even with just over one equivalent, over-addition is a significant issue.

  • Reaction & Workup: The reaction and workup procedures are identical to Protocol 1.

Expected Result: A mixture of products. The primary product will likely be the tertiary alcohol, 2-(4-(benzyloxy)phenyl)propan-2-ol, resulting from over-addition. The desired ketone may be present as a minor component, leading to a low isolated yield and a more complex purification.

Practical Considerations and Viable Alternatives

While the Weinreb amide is a superior tool for controlled acylation, it is important to acknowledge practical considerations. The precursor, N,O-dimethylhydroxylamine hydrochloride, is more expensive and can be hygroscopic, presenting handling challenges on an industrial scale compared to the bulk chemicals used for other acylating agents.[7].

For applications where cost is a primary driver and extreme selectivity is not paramount, other specialized amides have been developed. Morpholine amides , for instance, have emerged as a cost-effective and operationally robust alternative.[7]. Morpholine is an inexpensive industrial chemical, and the resulting amides can also direct mono-addition of organometallic reagents, though their substrate scope and efficiency may differ from Weinreb amides.[7].

Conclusion

This compound stands as a privileged acylating agent for modern organic synthesis, offering a robust and highly selective solution to the persistent problem of over-addition in ketone synthesis.[8]. Its ability to form a stable, chelated intermediate is a distinct mechanistic advantage over traditional reagents like acid chlorides and esters.[3][6]. This control also extends to reductions, enabling the clean formation of aldehydes. While considerations such as precursor cost are relevant, the high-fidelity, predictability, and broad functional group tolerance of the Weinreb amide make it an indispensable tool for researchers and drug development professionals, particularly in the context of complex, multi-step syntheses where yield and purity are paramount.

References

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Online] Available at: [Link]

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  • ResearchGate. (2025). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Online] Available at: [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648. [Online] Available at: [Link]

  • Vallette, D., et al. (2020). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 25(17), 3936. [Online] Available at: [Link]

  • Suzuki, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48283–48293. [Online] Available at: [Link]

  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). [Online] Available at: [Link]

  • Current Protocols in Nucleic Acid Chemistry. (n.d.). Weinreb amides. [Online] Available at: [Link]

  • Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647. [Online] Available at: [Link]

  • ResearchGate. (2012). 4-Methoxy-N-methylbenzamide. [Online] Available at: [Link]

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A Senior Application Scientist's Guide to Acylating Intermediates: Morpholine vs. Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

In modern organic synthesis, particularly within pharmaceutical and materials science, the precise and controlled formation of ketones and aldehydes is a cornerstone of molecular construction. Direct acylation of organometallic reagents with highly reactive species like acid chlorides or esters is often plagued by a critical flaw: over-addition, leading to the formation of undesired tertiary alcohols.[1] To circumvent this, chemists rely on stable acylating intermediates that undergo clean, single-addition reactions.

For decades, the Weinreb amide (N-methoxy-N-methylamide) has been the gold standard for this purpose.[1][2] However, an older, yet increasingly appreciated alternative, the morpholine amide (N-acylmorpholine), offers a compelling combination of practicality, cost-effectiveness, and unique reactivity.[3][4] This guide provides an in-depth, data-supported comparison of these two essential intermediates to inform your selection in complex synthetic campaigns.

The Weinreb Amide: The Benchmark for Controlled Acylation

First reported in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb amide was a groundbreaking development for ketone synthesis.[1] Its reliability stems from a unique structural feature: the N-methoxy group.

Mechanism of Action: The Power of Chelation

The efficacy of the Weinreb amide lies in its ability to form a stable tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium).[5] The methoxy oxygen chelates to the metal cation (like Mg²⁺ or Li⁺), forming a stable five-membered ring.[6][7] This chelated intermediate is remarkably stable at low temperatures (typically -78 °C to 0 °C) and does not collapse to the ketone until a deliberate acidic workup is performed.[1][5] This critical pause in the reaction sequence prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent, thus completely suppressing over-addition.[6][8]

Caption: Mechanism of Weinreb amide acylation.

Synthetic Utility and Scope

The Weinreb amide is exceptionally versatile and has become a staple in natural product synthesis and medicinal chemistry.[1] It is compatible with a wide array of nucleophiles, including Grignard reagents, organolithiums, and reducing agents like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) for aldehyde synthesis.[1]

The Morpholine Amide: A Practical and Scalable Workhorse

Morpholine amides are classical acylating agents that have seen a resurgence in interest due to their practical advantages.[3][9] Unlike the specialized N,O-dimethylhydroxylamine required for Weinreb amides, morpholine is an inexpensive, stable, and widely available industrial chemical.[9]

Mechanism of Action: The Role of the Tetrahedral Intermediate

The mechanism for morpholine amide acylation is more classical. Nucleophilic addition of an organometallic reagent generates a tetrahedral intermediate. While this intermediate is not stabilized by chelation in the same way as the Weinreb amide's, its breakdown to the ketone is often slow enough at low temperatures to prevent significant over-addition, especially with less reactive organometallics.[3] The slightly lower reactivity of the morpholine amide compared to more activated species contributes to this selectivity. The success of the reaction often relies on careful control of stoichiometry and temperature.

Caption: Mechanism of morpholine amide acylation.

Advantages in Process Chemistry

The primary appeal of morpholine amides lies in their operational simplicity and cost-effectiveness.[4][9]

  • Ease of Synthesis: Morpholine amides are readily prepared from carboxylic acids using common coupling agents or via the acid chloride.[9] The starting amine, morpholine, is a non-hygroscopic, stable liquid, which is easier to handle than the hygroscopic hydrochloride salt of N,O-dimethylhydroxylamine.[9]

  • Stability: Morpholine amides are generally robust, crystalline solids with excellent shelf stability.

  • Cost: For large-scale synthesis, the significant cost difference between morpholine and N,O-dimethylhydroxylamine can be a deciding factor.[9]

Head-to-Head Comparison: Performance and Practicality

The choice between these two intermediates depends on the specific requirements of the synthesis: the sensitivity of the substrate, the reactivity of the nucleophile, and the scale of the reaction.

FeatureWeinreb Amide (N-methoxy-N-methylamide)Morpholine Amide (N-acylmorpholine)Justification & Field Insights
Over-addition Control Excellent Good to Very Good The chelation-stabilized intermediate of the Weinreb amide provides a near-foolproof method to stop the reaction at the ketone stage.[5][6] Morpholine amides rely more on kinetic control and can be susceptible to over-addition with highly reactive nucleophiles or at elevated temperatures.[3]
Ease of Amide Synthesis Moderate Excellent N,O-dimethylhydroxylamine is typically used as a hygroscopic hydrochloride salt, requiring careful handling and an extra equivalent of base.[9] Morpholine is an inexpensive, stable liquid, simplifying the amidation process.[9]
Reagent Cost & Availability Moderate to High Very Low Morpholine is a large-scale industrial commodity. N,O-dimethylhydroxylamine is a more specialized, and therefore more expensive, reagent.[9] This is a major consideration for process and scale-up chemistry.
Nucleophile Scope Very Broad Broad Weinreb amides are compatible with a vast range of organolithium, Grignard, and hydride reagents.[6] Morpholine amides perform well with most Grignard and many organolithium reagents, but highly reactive or sterically hindered nucleophiles may require more optimization.[3]
Stability & Handling Good Excellent Weinreb amides are generally stable but can be sensitive to strong acids or bases. Morpholine amides are highly robust and often crystalline, making purification and storage straightforward.[4]
Reaction Conditions Typically requires low temperatures (-78 °C to 0 °C) for intermediate stability.[8]Often performed at low temperatures, but can sometimes be run at 0 °C or even room temperature depending on the substrate.[3]The requirement for cryogenic temperatures for Weinreb amides can be a drawback in large-scale industrial settings.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, here are representative, self-validating protocols for the synthesis and use of both amides.

Protocol 1: Synthesis of a Weinreb Amide

This procedure details the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a common peptide coupling agent, HATU.

Objective: Synthesize N-methoxy-N-methylbenzamide from benzoic acid.

Materials:

  • Benzoic Acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.0 eq) and dissolve in anhydrous DMF.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and HATU (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise. The extra equivalent of base is to neutralize the hydrochloride salt.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate) to yield the pure Weinreb amide.

Protocol 2: Synthesis of a Morpholine Amide

This protocol uses the more traditional acid chloride route, which is highly efficient for morpholine.

Objective: Synthesize Phenyl(morpholino)methanone from benzoyl chloride.

Materials:

  • Benzoyl Chloride (1.0 eq)

  • Morpholine (2.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add morpholine (2.2 eq) and dissolve in anhydrous DCM. The excess morpholine acts as both the nucleophile and the HCl scavenger.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.0 eq) dropwise via a syringe. A white precipitate (morpholine hydrochloride) will form immediately.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 1M HCl to remove excess morpholine, then with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the morpholine amide, which is often pure enough for the next step or can be recrystallized.

Decision Guide: Which Amide is Right for Your Project?

  • Choose the Weinreb Amide when:

    • Absolute control is paramount: You are working with precious materials or in the late stages of a complex synthesis where yield and predictability are critical.[1][10]

    • Using highly reactive nucleophiles: Your planned reaction involves very reactive organolithium species where the risk of over-addition is high.

    • Aldehyde synthesis is the goal: The stability of the intermediate is crucial for high yields when using hydride reagents.[1]

  • Choose the Morpholine Amide when:

    • Scale and cost are major drivers: You are working on a process scale or need a cost-effective route for early-stage development.[9]

    • Operational simplicity is desired: You need a robust, easily prepared intermediate from readily available starting materials.[4]

    • Working with standard Grignard reagents: The reaction is known to be well-behaved, and the slightly lower reactivity provides a sufficient kinetic window to avoid over-addition.[3]

Conclusion

Both Weinreb and morpholine amides are powerful tools for the controlled synthesis of ketones and aldehydes. The Weinreb amide remains the benchmark for precision and reliability, its mechanism providing an elegant solution to the problem of over-addition.[6][7] However, the morpholine amide presents a highly practical, economical, and scalable alternative that should not be overlooked, particularly in industrial and process chemistry settings.[4][9] By understanding the distinct mechanistic advantages and practical considerations of each, the modern synthetic chemist can make an informed choice to best suit the specific demands of their synthetic challenge.

References

  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry, 36(2), 183-205.

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648.

  • Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube.

  • Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia.

  • Mohammed, S. A., & Al-Juboori, M. K. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate.

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme Chemistry.

  • Lanigan, R. M., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4458–4465.

  • Not Voodoo. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange.

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Georg Thieme Verlag KG.

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal.

  • Gandeepan, P., & Li, C. J. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Chemistry – An Asian Journal, 13(17), 2329-2342.

  • Norris, J. (2018). Reaction of amides with Grignard reagents. YouTube.

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Organic Chemistry Portal.

  • Various Authors. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. ACS Omega.

  • Varma, R. S., & Naicker, K. P. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. RSC Advances, 14(7), 4607-4614.

  • user23678. (2014). Do Grignard reagents react with amides? Chemistry Stack Exchange.

  • Alajarin, M., & Bonillo, B. (2022). Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions”. Molecules, 27(19), 6268.

  • laterus77. (2025). Overaddition of grignard to weinreb amide. Reddit.

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